molecular formula C4H6O2<br>C4H6O2<br>CH2=C(CH3)COOH B3422292 Methacrylic acid CAS No. 25087-26-7

Methacrylic acid

Cat. No.: B3422292
CAS No.: 25087-26-7
M. Wt: 86.09 g/mol
InChI Key: CERQOIWHTDAKMF-UHFFFAOYSA-N
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Description

Significance of Methacrylic Acid in Contemporary Chemical Science

The contemporary chemical landscape heavily relies on this compound, primarily as a precursor for the synthesis of methacrylate (B99206) esters, most notably methyl methacrylate (MMA). MMA, in turn, is polymerized to form poly(methyl methacrylate) (PMMA), widely recognized as acrylic glass or by trade names such as Plexiglas® and Lucite® wikipedia.orgreanin.comcredenceresearch.comacs.orgresearchgate.net. PMMA is prized for its exceptional optical clarity, durability, impact resistance, and weatherability, making it a preferred alternative to conventional glass in applications ranging from automotive components and architectural glazing to signage, lighting panels, and medical devices reanin.comcredenceresearch.comresearchgate.netsolubilityofthings.comontosight.ai.

Beyond its role in PMMA production, this compound itself is utilized in various copolymer formulations. Even at low concentrations (≤5%), MAA significantly enhances the performance of polymers by improving latex stability, adhesive properties, wettability, and pigment dispersion. At higher concentrations, MAA-containing copolymers function as effective thickening agents, rheology modifiers, and are integral to paper coatings, personal care products, oil field chemicals, and water-soluble polymers atamanchemicals.comqatransport.com. The inherent reactivity of MAA's double bond and carboxylic acid group facilitates a wide spectrum of chemical transformations, including polymerization, esterification, Diels-Alder reactions, and Michael additions, underscoring its versatility in synthetic chemistry wikipedia.orgqatransport.comchemcess.com. Furthermore, MAA finds application in paints, adhesives, leather treatment agents, ion-exchange resins, and even in nanotechnology as a stabilizing agent or surfactant for nanocrystal growth atamanchemicals.comqatransport.comchemcess.com. The ongoing research into sustainable production methods, particularly bio-based routes, highlights MAA's evolving significance in the pursuit of greener chemical manufacturing reanin.comcredenceresearch.comcredenceresearch.comfrontiersin.org.

Historical Trajectories and Modern Perspectives in this compound Research

The scientific exploration of this compound and its derivatives traces back to the mid-19th century, with its initial synthesis reported in 1865 from ethyl methacrylate chemcess.com. The foundational understanding of its polymerization potential emerged in 1877 when German chemists Fittig and Paul discovered the process by which methyl methacrylate could be transformed into polymethyl methacrylate scribd.com. Early pioneering research by Otto Röhm in the early 20th century further elucidated the polymerization products of acrylic acid derivatives, envisioning their industrial utility chemcess.comk-online.combritannica.com.

Significant advancements in the commercial production of this compound and its esters occurred throughout the 1920s and 1930s. Key developments included the acetone (B3395972) cyanohydrin (ACH) route, which became a dominant method for producing methyl methacrylate monomer, and the methacrylamide (B166291) sulfate (B86663) route developed by ICI, which involved the hydrolysis of methacrylamide sulfate to yield this compound wikipedia.orgchemcess.comresearchgate.net. The ACH process remained the primary industrial method until the introduction of isobutene oxidation processes in 1983 wikipedia.orgchemcess.com.

Modern research in this compound is characterized by a dual focus on optimizing existing production pathways and developing novel, sustainable alternatives. While petrochemical routes such as isobutylene (B52900) oxidation continue to be refined, there is a pronounced trend towards bio-based production methods. These emerging pathways leverage fermentation processes to convert biomass-derived sugars into intermediates like itaconic acid or citramalate (B1227619), which are then catalytically converted into this compound acs.orgresearchgate.netfrontiersin.orgresearchgate.netabsfocalpoint.nl. Research efforts are also concentrated on improving catalyst efficiency for synthesis, enhancing separation technologies, and exploring the chemical upcycling of waste polymers into valuable precursors for MAA production researchgate.net. Furthermore, the application of MAA in advanced materials, including biodegradable polymers for medical devices and nanotechnologies, continues to expand, reflecting its enduring importance and adaptability in chemical research and development ontosight.airesearchgate.net.

Physical Properties of this compound

This compound is a colorless, volatile liquid with a characteristic acrid odor. Its molecular structure, featuring both a double bond and a carboxylic acid group, dictates its reactivity and physical behavior.

PropertyValue
Molecular Weight86.09 g/mol
Melting Point14–16 °C
Boiling Point161 °C (at standard pressure)
Density1.015 g/cm³ (at 20 °C)
SolubilitySoluble in water, ethanol, ether; miscible with most organic solvents.
Acidity (pKa)4.66 (at 25 °C)
Vapor Pressure0.67 kPa (at 20 °C)

Chemical Reactivity and Polymerization

This compound exhibits reactivity characteristic of both α,β-unsaturated acids and carboxylic acids. The electron-withdrawing effect of the carboxylic acid group influences the double bond's reactivity, though this is somewhat modulated by the electron-donating methyl group chemcess.com. MAA readily undergoes polymerization, either with itself to form poly(this compound) (PMAA) or as a comonomer with a wide range of other monomers, including acrylic and methacrylic esters, acrylonitrile (B1666552), vinyl acetate (B1210297), and styrene (B11656) wikipedia.orgatamanchemicals.comqatransport.com. For commercial polymerization, it is typically initiated using free-radical catalysts such as azobisisobutyronitrile wikipedia.org.

Key Synthesis Routes

Historically and currently, several key routes are employed for the industrial production of this compound:

Acetone Cyanohydrin (ACH) Route: This multi-step process involves the conversion of acetone and hydrogen cyanide to acetone cyanohydrin, followed by reaction with sulfuric acid to form methacrylamide sulfate, which is then hydrolyzed to this compound. wikipedia.orgchemcess.comresearchgate.net

Isobutylene Oxidation Route: Isobutylene is sequentially oxidized, first to methacrolein (B123484) and then to this compound. wikipedia.orgchemcess.com

Bio-based Routes: Emerging sustainable methods involve the fermentation of sugars to produce intermediates like itaconic acid or citramalate, which are then catalytically converted to this compound. acs.orgfrontiersin.orgabsfocalpoint.nl

Compound List:

this compound (MAA)

Methyl methacrylate (MMA)

Poly(methyl methacrylate) (PMMA)

Acrylic acid

Ethyl methacrylate

Methacrylamide sulfate

Itaconic acid

Citramalate

Propionaldehyde

Methacrolein

Isobutylene

Acetone

Hydrogen cyanide

Sulfuric acid

Ethylene (B1197577)

Formaldehyde

Propionic acid

Citric acid

α-hydroxyisobutyric acid (α-HIBA)

Pyruvic acid

Acrylonitrile

Maleic acid esters

Vinyl acetate

Vinyl chloride

Vinylidene chloride

Styrene

Butadiene

Divinylbenzene

Polypropylene glycol (PPG)

Polythis compound (PMAA)

N-(beta-hydroxy-alpha-methylphenethyl)-N-methylmethacrylamide

Advanced Bio-based Synthetic Methodologies for this compound

The increasing global demand for polymers derived from this compound (MAA), such as poly(methyl methacrylate) (PMMA), coupled with growing environmental concerns and the finite nature of petrochemical feedstocks, has spurred significant research into sustainable, bio-based production routes for MAA. These alternative methods aim to leverage renewable resources and biological processes to offer greener and potentially more economical alternatives to traditional petrochemical synthesis, such as the acetone cyanohydrin (ACH) route, which involves hazardous chemicals and generates substantial waste nih.govfrontiersin.org. This article focuses on the advanced synthetic methodologies for bio-based MAA production, exploring fermentation pathways, hybrid bio-chemical conversion strategies, and metabolic engineering approaches.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylprop-2-enoic acid
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InChI

InChI=1S/C4H6O2/c1-3(2)4(5)6/h1H2,2H3,(H,5,6)
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InChI Key

CERQOIWHTDAKMF-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)O
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Molecular Formula

C4H6O2, Array
Record name METHACRYLIC ACID
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Related CAS

25068-55-7, 50867-57-7, 25087-26-7, 25750-36-1, Array, 54193-36-1 (hydrochloride salt)
Record name 2-Propenoic acid, 2-methyl-, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID3025542
Record name Methacrylic acid
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Molecular Weight

86.09 g/mol
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Physical Description

Methacrylic acid appears as a clear colorless liquid (or low-melting solid) with a pungent odor. Corrosive to metals and tissue. Flash point 170 °F. Melting point 61 °F. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Used to make plastics., Methacrylic acid, stabilized appears as a clear colorless liquid with a pungent odor. Corrosive to metals and tissue. Combustible. Flash point 170 °F. Melting point 61 °F. May polymerize if contaminated or heated. If polymerization takes place inside a closed container, the container may violently rupture. Less dense than water and is soluble in water. Vapors heavier than air. Used to make plastics., Liquid, Colorless liquid or solid (below 61 degrees F) with an acrid, repulsive odor; [NIOSH], COLOURLESS LIQUID OR COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless liquid or solid (below 61 °F) with an acrid, repulsive odor.
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Record name 2-Propenoic acid, 2-methyl-
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Boiling Point

325 °F at 760 mmHg (NTP, 1992), 325 °F at 760 mmHg (NIOSH, 2023), 163 °C at 760 mm Hg, 159-163 °C, 325 °F
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Flash Point

170 °F (NTP, 1992), 171 °F (NIOSH, 2023), 77 °C, 76 °C (open cup), 153 °F (67 °C) (closed cup), 68 °C c.c., 77 °C o.c., 171 °F (open-cup), (oc) 171 °F
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), 9 % at 77 °F (NIOSH, 2023), Soluble in chloroform; miscible with ethanol, ether, In water solubility, 89 g/L at 20 °C, Solubility in water: moderate, (77 °F): 9%
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Density

1.015 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.02 (Liquid) (NIOSH, 2023) - Denser than water; will sink, 1.0153 at 20 °C/4 °C, Relative density (water = 1): 1.02, 1.015 at 68 °F, 1.02 (Liquid)
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Vapor Density

2.97 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.97 (Air = 1), Relative vapor density (air = 1): 2.97, 2.97
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Vapor Pressure

0.65 mmHg at 68 °F ; 1 mmHg at 77 °F (NTP, 1992), 0.7 mmHg (NIOSH, 2023), 0.99 [mmHg], 0.99 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 130, 0.7 mmHg
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Color/Form

Clear colorless liquid or colorless crystals, Long prisms

CAS No.

79-41-4, 25087-26-7
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Melting Point

61 °F (NTP, 1992), 61 °F (NIOSH, 2023), 16 °C, 61 °F
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Advanced Synthetic Methodologies for Methacrylic Acid

Bio-based Production Routes

The pursuit of bio-based MAA production centers on utilizing renewable feedstocks, primarily sugars like glucose, through microbial fermentation or hybrid processes that combine biological and chemical catalysis.

Fermentation-based routes offer a direct biological approach to synthesizing MAA or its key precursors. These pathways can be broadly categorized into direct and indirect methods.

Fermentation-Based Bioprocesses Utilizing Carbohydrate Feedstocks

Direct Fermentation Pathways (e.g., Valine Catabolism-derived Routes involving Methacrylyl-CoA)

Direct biosynthesis of MAA from sugars involves pathways derived from the natural catabolism of amino acids, particularly valine. This route typically proceeds through the intermediate methacrylyl-CoA nih.govfrontiersin.orgresearchgate.netvulcanchem.com. In the valine degradation pathway, L-valine is transaminated to 2-oxoisovaleric acid, which is then decarboxylated to isobutyryl-CoA. Subsequent dehydrogenation yields methacrylyl-CoA nih.govresearchgate.netvulcanchem.com. Theoretically, bypassing the later steps of valine degradation by expressing specific enzymes, such as a CoA hydrolase or thioesterase with engineered activity on methacrylyl-CoA, can lead to the direct production of MAA nih.govfrontiersin.org.

However, direct microbial production of MAA from glucose via this route has faced significant challenges. Reported titers are notably low, with one study achieving only 170 µM (14.6 mg/L) in shake flasks nih.govfrontiersin.org. This limited success is partly attributed to the acute toxicity of MAA to microbial hosts; for instance, in E. coli, the concentration reducing growth rate by 50% is approximately 13.2 mM nih.gov. Despite these challenges, research continues to explore enzymes like acyl-CoA oxidase (ACX4) to convert isobutyryl-CoA to methacrylyl-CoA, followed by conversion to MAA using promiscuous thioesterases nih.govfrontiersin.org.

Indirect Fermentation Pathways (e.g., Conversion from Itaconic Acid, Citramalate (B1227619), and Hydroxyisobutyric Acids)

Indirect fermentation pathways focus on producing precursor molecules that can be subsequently converted to MAA, often through chemical catalysis. This approach leverages more robust fermentation processes for intermediates that are less toxic or easier to produce at higher titers.

Itaconic Acid: Itaconic acid is a dicarboxylic acid that can be produced via fermentation, notably by fungi like Aspergillus terreus, with reported yields up to 0.58 g of itaconic acid per gram of glucose nih.govfrontiersin.orgresearchgate.net. Itaconic acid can then be chemically decarboxylated to MAA using heterogeneous catalysts, achieving conversion yields as high as 40% with over 90% selectivity nih.govfrontiersin.orgresearchgate.net. This route is considered one of the more mature bio-based pathways to MAA nih.govfrontiersin.org.

Citramalate: Citramalic acid (also known as citramalate) is a diacid that can be produced from glucose through engineered Escherichia coli strains. By overexpressing citramalate synthase and removing downstream degradation enzymes like 3-isopropylmalate dehydratase, high yields of citramalate, up to 91% of the theoretical maximum, have been achieved, with titers reaching 14.9 g/L acs.orgnsf.govresearchgate.netresearchgate.netchemrxiv.orgacs.orgresearchgate.netsemanticscholar.org. Citramalate is a promising precursor for MAA synthesis via decarboxylation and dehydration.

Hydroxyisobutyric Acids (HIBA): Pathways exist for MAA synthesis that involve intermediates like 3-hydroxyisobutyrate (B1249102), which can be derived from succinyl-CoA. These pathways can lead to MAA through a series of enzymatic steps, including dehydration of 3-hydroxyisobutyrate google.com.

Mesaconic Acid: Mesaconic acid, produced from glutamate, has also been considered as a potential intermediate for MAA production nih.govfrontiersin.org.

Hybrid approaches combine the strengths of biological fermentation for producing intermediate molecules with the efficiency and specificity of heterogeneous catalysis for their conversion into MAA. This strategy has shown considerable promise, particularly for the citramalate route.

Metabolic engineering plays a crucial role in optimizing bio-based MAA production by enhancing precursor flux, increasing product titers, and mitigating toxicity. Key strategies include:

Pathway Engineering: Introducing heterologous genes for enzymes involved in MAA synthesis pathways, such as citramalate synthase (e.g., cimA from M. jannaschii) into host organisms like E. coli acs.orgnsf.govresearchgate.netresearchgate.netchemrxiv.orgacs.orgresearchgate.netsemanticscholar.org.

Minimizing Side Products and Degradation: Employing gene knockouts to eliminate competing pathways or degradation enzymes that divert precursors or the final product. For citramalate production, deleting genes like leuC or leuD, which encode subunits of 3-isopropylmalate dehydratase, has been effective in increasing intermediate accumulation acs.orgnsf.govresearchgate.netresearchgate.net. Similarly, blocking pyruvate (B1213749) metabolism by removing enzymes like lactate (B86563) dehydrogenase and pyruvate formate (B1220265) lyase can improve yields acs.orgnsf.gov.

Host Strain Optimization: Utilizing well-characterized microbial chassis such as E. coli and Saccharomyces cerevisiae for genetic manipulation and fermentation frontiersin.orggoogle.comnih.gov.

Overcoming Toxicity: Developing strategies to tolerate or mitigate the toxic effects of MAA on microbial hosts, which is critical for achieving high titers in direct fermentation routes nih.gov.

The transition to bio-based MAA production is driven by the potential for improved environmental and economic sustainability compared to conventional petrochemical processes. The dominant ACH route, for example, relies on highly toxic hydrogen cyanide and concentrated acids, leading to significant waste generation (e.g., ammonium (B1175870) bisulfate) that requires extensive treatment nih.govfrontiersin.org. Alternative petrochemical routes, such as those based on isobutylene (B52900) or ethylene (B1197577), also present their own environmental and cost considerations nih.gov.

Bio-based routes offer the prospect of using renewable feedstocks, reducing greenhouse gas emissions, and minimizing hazardous waste. While current bio-based production costs can sometimes exceed those of established petrochemical methods, ongoing advancements in metabolic engineering, fermentation efficiency, and catalytic conversion are steadily improving the economic viability nih.gov. The goal is to achieve "drop-in replacement" capabilities, where bio-derived monomers can be seamlessly integrated into existing polymer production processes without compromising material properties nsf.govsemanticscholar.org. Life cycle assessments and techno-economic analyses are crucial for a comprehensive comparison, though specific data for all bio-based routes are still emerging nih.gov.

Compound List

Methacrylic acid (MAA)

Methacrylyl-CoA

Itaconic acid

Citramalate (Citramalic acid)

Citric acid

Aconitic acid

Mesaconic acid

3-Hydroxyisobutyric acid (HIBA)

2-Hydroxyisobutyric acid

3-Hydroxyisobutyryl-CoA

Isobutyryl-CoA

Glucose

Pyruvate

Acetyl-CoA

Valine

Hydrogen cyanide (HCN)

Ammonium bisulfate

Fundamental Principles of Methacrylic Acid Polymerization

Controlled Radical Polymerization (CRP) Techniques for Precision Macromolecular Synthesis

To overcome the limitations of conventional free-radical polymerization, particularly the lack of control over molecular weight, molecular weight distribution, and polymer architecture, controlled radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. mdpi.com The control in RAFT polymerization is achieved through the use of a chain transfer agent, typically a thiocarbonylthio compound. nih.gov

The mechanism of RAFT polymerization involves a series of addition-fragmentation equilibria. A conventional radical initiator generates radicals that react with the monomer to form propagating chains. These propagating chains then add to the RAFT agent, forming an intermediate radical. This intermediate can then fragment, either regenerating the original propagating chain or forming a new dormant polymer chain and a new radical that can initiate polymerization. This rapid exchange between active and dormant chains ensures that all chains grow at a similar rate, leading to a low dispersity. mdpi.com

The successful RAFT polymerization of methacrylic acid has been demonstrated in aqueous solutions. acs.orgresearchgate.net For instance, using 4-cyano-4-thiothiopropylsulfanylpentanoic acid (CTPPA) as a RAFT agent in water at a pH below the pKa of this compound, well-defined poly(this compound) with molar masses up to 92,000 g·mol−1 and low dispersities (Đ < 1.19) have been synthesized. acs.orgresearchgate.net The choice of RAFT agent is crucial and depends on the specific monomer being polymerized. nih.gov Trithiocarbonates are often effective for the polymerization of methacrylates. nih.gov

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method that enables the synthesis of polymers with controlled molecular weight, low dispersity, and complex architectures. nih.gov ATRP is based on a reversible redox process catalyzed by a transition metal complex, typically copper-based, which reversibly activates and deactivates the growing polymer chains. nsf.gov

The direct ATRP of this compound has been challenging due to several side reactions, including the coordination of the carboxylic acid group to the copper catalyst and an intramolecular cyclization reaction that leads to the loss of the chain-end functionality. nsf.govacs.org However, recent advancements have overcome these challenges. acs.org Strategies to achieve controlled polymerization of this compound via ATRP include using chlorine as the chain-end halogen, lowering the pH to around 0.9, and increasing the polymerization rate. acs.org Both electrochemically mediated ATRP (eATRP) and supplemental activator and reducing agent (SARA) ATRP have been successfully employed to polymerize this compound to high conversions with good control over molecular weight and dispersity. acs.org

Iron-based catalysts, such as those derived from mesohemin, have also been successfully used for the ATRP of this compound, providing a more biocompatible catalyst system. nih.govresearchgate.net These catalysts have demonstrated the ability to produce poly(this compound) with controlled molecular weights and dispersities below 1.5. nih.govresearchgate.net

ATRP allows for the synthesis of various polymer architectures, including block copolymers and star polymers, by using multifunctional initiators. nsf.govresearchgate.net The retention of the chain-end functionality is a key feature of ATRP, enabling the synthesis of well-defined block copolymers by sequential monomer addition. researchgate.net

Nitroxide-Mediated Polymerization (NMP) for Block Copolymer Synthesis

Nitroxide-Mediated Polymerization (NMP) is a form of reversible-deactivation radical polymerization (RDRP) that enables the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. sigmaaldrich.com The core of NMP involves the reversible termination of growing polymer chains by stable nitroxide radicals, creating dormant alkoxyamine species. sigmaaldrich.comicp.ac.ru These dormant chains can be reactivated, typically by heat, to allow for further monomer addition, imparting a "living" character to the polymerization. sigmaaldrich.com This characteristic is particularly valuable for the synthesis of block copolymers, where a second monomer is introduced after the first has been polymerized. sigmaaldrich.comrsc.org

Historically, the application of NMP to methacrylates, including this compound (MAA), has been challenging. rsc.orgscirp.org Early nitroxides and alkoxyamines struggled to control methacrylate (B99206) polymerization effectively, often leading to side reactions like disproportionation termination, especially at the high temperatures required for C-ON bond homolysis. rsc.orgscirp.org However, significant advancements have been made through the development of new, specialized nitroxides. For instance, the nitroxide SG1 (N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide) and its corresponding alkoxyamine MAMA-SG1 have shown improved control. rsc.org Another breakthrough came with the development of alkoxyamines like 3-(((2-cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile, commercially known as Dispolreg 007, which demonstrates a low fraction of disproportionation and can control the polymerization of both methacrylates and styrenics. rsc.orgresearchgate.net

A successful strategy to overcome the difficulties of homopolymerizing methacrylates via NMP is the "copolymerization approach". rsc.org This involves adding a small amount of a "controlling" comonomer, typically a styrenic monomer, to the methacrylate polymerization. rsc.org This method artificially controls the polymerization by lowering the average activation-deactivation equilibrium constant, enabling the synthesis of well-defined methacrylic-rich copolymers and subsequent block copolymers. rsc.org This approach has been successfully used to create block copolymers such as poly(methyl methacrylate)-b-polystyrene (PMMA-b-PS). researchgate.net Photo-induced NMP has also been explored as a method to polymerize MAA at room temperature, using photo-acid generators as accelerators to produce polymers with controlled molecular weights, although challenges such as bimodal molecular weight distributions in bulk polymerization can occur. scirp.org

Synthesis of Defined Poly(this compound) Architectures (e.g., Block Copolymers, Star Polymers, Polymer Brushes)

The advent of controlled/living radical polymerization techniques has provided chemists with the tools to synthesize poly(this compound) (PMAA) in a variety of complex and well-defined architectures beyond simple linear chains. nih.govresearchgate.net These advanced structures, including block copolymers, star polymers, and polymer brushes, are of significant interest due to their unique properties and potential applications in fields ranging from nanotechnology to biomedicine. nih.govacs.org

Block Copolymers: As discussed previously, NMP and other controlled methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are extensively used to create PMAA-containing block copolymers. rsc.orgnih.gov For example, RAFT emulsion polymerization can be used to synthesize poly(this compound)-block-polystyrene (PMAA-b-PS) diblock copolymers at high solid contents in water. nih.gov This process often utilizes polymerization-induced self-assembly (PISA), where a soluble PMAA block is chain-extended with styrene (B11656), leading to the in situ formation of self-assembled nanoparticles. nih.gov

Star Polymers: These architectures consist of multiple polymer arms radiating from a central core. Facile synthetic protocols have been developed to create multi-arm star-shaped block copolymers with PMAA segments. acs.org For example, a discrete, multifunctional four-, six-, or eight-arm star-shaped copolymer based on a triple-stimuli-responsive poly(N-isopropylacrylamide)-block-poly(this compound) has been synthesized. acs.org Such materials can self-assemble in water to form spherical nanoaggregates and exhibit responses to external stimuli like temperature and pH, making them suitable for applications like controlled drug release. acs.org

Polymer Brushes: Polymer brushes are assemblies of polymer chains tethered at one end to a surface or a backbone, creating a dense layer. nih.govresearchgate.net Surface-initiated controlled/living radical polymerization (SI-CLRP) is the primary method for generating well-defined PMAA brushes. nih.gov This "grafting from" approach involves attaching initiator molecules to a substrate, from which the PMAA chains are grown. cmu.eduibm.com Techniques like surface-initiated atom transfer radical polymerization (SI-ATRP) and NMP allow for precise control over the thickness (molecular weight) and density of the grafted chains. cmu.edu This control enables the creation of "smart" surfaces whose properties can be tuned by external stimuli. cmu.eduibm.com Amphiphilic polymer brushes with a polyfluorene backbone and PMAA side chains have also been synthesized, combining the properties of both components. mdpi.com

Graft Copolymerization Strategies for Surface Modification and Composite Materials

Photochemically and Thermally Initiated Graft Copolymerization onto Polymeric Substrates (e.g., Poly(vinylidene fluoride), Styrene–Butadiene Block Copolymer)

Graft copolymerization is a powerful technique for modifying the surface properties of polymeric materials without altering their bulk characteristics. acs.org By covalently attaching poly(this compound) (PMAA) chains onto a substrate, properties such as hydrophilicity, adhesion, and biocompatibility can be significantly enhanced. This is commonly achieved through photochemically or thermally initiated processes.

Photochemically Initiated Grafting: UV irradiation is a versatile method for initiating graft polymerization. mdpi.comnih.gov The process often involves a photoinitiator that, upon absorbing UV light, generates free radicals that activate the substrate surface. nih.gov For instance, this compound has been successfully grafted onto poly(vinylidene fluoride) (PVDF) using pre-irradiation techniques, where the substrate is first irradiated to create radical sites before being exposed to the monomer solution. iaea.orgresearchgate.net Another approach is simultaneous irradiation and grafting, where the substrate, monomer, and photoinitiator are exposed to UV light together. nih.gov This has been used to graft MAA onto substrates like polyethersulfone (PES) and silicone. mdpi.commdpi.com The degree of grafting can be controlled by varying parameters such as irradiation time and monomer concentration. mdpi.comnih.govpreprints.org

Thermally Initiated Grafting: Thermal initiators, such as ammonium (B1175870) persulfate (APS) or benzoyl peroxide (BPO), are also widely used to induce graft copolymerization. nih.govnih.govresearchgate.net In this method, the initiator decomposes upon heating to form primary radicals, which then abstract atoms from the polymer backbone, creating macroradicals that initiate the growth of graft chains. nih.gov This strategy has been employed to graft MAA onto natural polymers like gelatin and carboxymethyl chitosan. nih.govresearchgate.net For synthetic polymers, MAA has been grafted onto styrene-butadiene (SBS) block copolymers, where the reaction proceeds via the interaction of macroradicals with the double bonds in the butadiene segments. epa.govmarquette.edu

Below is a table summarizing research findings on the graft copolymerization of this compound onto various polymeric substrates.

Elucidation of Graft Copolymerization Reaction Mechanisms and Site Specificity

Understanding the mechanism of graft copolymerization is crucial for controlling the structure and properties of the final material. The process generally begins with the formation of radical sites on the polymer backbone, which then initiate the polymerization of the monomer.

The mechanism can vary significantly depending on the substrate, the initiator, and the reaction conditions. For example, in the UV-photochemical grafting of this compound onto polyethersulfone (PES), the absorption of UV light by the phenoxy phenyl sulfone groups in the polymer backbone causes the cleavage of a carbon-sulfur bond, generating aryl and sulfonyl radical sites for polymerization. mdpi.com

In the case of grafting onto polymers with unsaturation, such as styrene-butadiene block copolymer (SBS), two primary mechanisms can occur. marquette.edu One pathway involves the abstraction of allylic hydrogen atoms from the polybutadiene (B167195) backbone by primary radicals from an initiator, creating allylic radicals that can initiate the polymerization of reactive monomers. marquette.edu A second process involves the addition of a growing polymer radical (a macroradical) to the double bonds of the polybutadiene. marquette.edu Infrared spectroscopy has established that for this compound, the reaction proceeds through the addition of the PMAA macroradical to the double bond of the butadiene unit. epa.govmarquette.edu This is in contrast to more reactive monomers like methyl methacrylate, which tend to add directly to the allylic radical sites formed on the polymer backbone. marquette.edu

For grafting onto natural polymers like gelatin or polysaccharides, the initiation mechanism often involves the abstraction of a hydrogen atom from functional groups such as hydroxyl (-OH), amine (-NH2), or carboxyl (-COOH) groups present on the backbone. nih.govmdpi.com When using a persulfate initiator, the thermally generated sulfate (B86663) anion-radical abstracts a hydrogen atom from these groups, creating a macroradical on the natural polymer chain. nih.govresearchgate.net This macroradical then initiates the graft copolymerization of this compound monomers. nih.govresearchgate.net The specific site of grafting is determined by the relative reactivity of the different functional groups available on the substrate polymer.

Alternative Polymerization Modalities (e.g., Thermal Polymerization, Photopolymerization without Initiators)

Beyond conventional chemically initiated methods, this compound can be polymerized through alternative modalities that offer unique advantages, such as avoiding potentially contaminating initiator fragments.

Thermal Polymerization: Thermal polymerization, or self-initiated polymerization, occurs when a monomer is heated in the absence of an initiator. While less common for this compound compared to monomers like styrene, the process can proceed, though it may require higher temperatures and can be difficult to control, often resulting in polymers with broad molecular weight distributions. The kinetics of the aqueous free-radical polymerization of this compound are known to be complex, influenced by parameters like monomer concentration and pH, which affect the propagation rate. mdpi.com

Photopolymerization without Initiators: A more prominent alternative method is initiator-free photopolymerization, also known as self-initiated photografting and photopolymerization (SI-PGP). acs.org In this process, the monomer itself absorbs high-energy UV radiation (typically at short wavelengths, <250 nm), leading to its excitation and the formation of initiating radical species. researchgate.netradtech.org This direct initiation can proceed through various pathways, including the formation of biradicals at the vinyl group or the photolysis of C=C or C=O bonds. acs.org

This technique is advantageous as it eliminates the need for external photoinitiators, which can cause issues like extractability of byproducts and discoloration in the final product. radtech.org It has been shown that the methacrylic double bonds of common monomers can react upon exposure to 254 nm light even without a photoinitiator. researchgate.net The efficiency of this process is dependent on the strong absorption of the monomer at the irradiation wavelength. radtech.org However, a challenge with SI-PGP is that the resulting polymer structure can be heterogeneous and less defined than in controlled polymerization methods, potentially featuring branching or cross-linking. acs.org This technique has been successfully used to graft this compound onto various surfaces. acs.org

Advanced Copolymer Systems of Methacrylic Acid

Design and Synthesis of Functional Methacrylic Acid Copolymers

The copolymerization of this compound (MAA) with hydrophobic monomers is a key strategy for creating amphiphilic copolymers with tunable properties. These copolymers, containing both hydrophilic (from MAA) and hydrophobic segments, can self-assemble into various structures in aqueous solutions.

Lauryl Methacrylate (B99206) (LMA): The combination of the hydrophilic MAA and the highly hydrophobic LMA, which has a long carbon side chain, results in amphiphilic copolymers. mdpi.com Novel amphiphilic hyperbranched copolymers of poly(this compound-co-lauryl methacrylate) [H-P(MAA-co-LMA)] have been synthesized via a one-step reversible addition-fragmentation chain transfer (RAFT) copolymerization. mdpi.comnih.gov In this process, ethylene (B1197577) glycol dimethacrylate (EGDMA) is used as a branching agent. mdpi.comnih.gov These copolymers can be prepared with various monomers such as acrylic acid and its salts, amides, and esters, as well as acrylonitrile (B1666552), maleic acid esters, and butadiene. atamanchemicals.com LMA is utilized as a raw material in the synthesis of polymers and is noted for imparting hydrophobicity, adhesion, low shrinkage, and water resistance to the resulting copolymers. atamanchemicals.com

Benzyl (B1604629) Methacrylate (BzMA): Copolymers of this compound and benzyl methacrylate, p(MAA-co-BzMA), have been synthesized through free-radical polymerization. whiterose.ac.uk These copolymers exhibit conformational changes in response to pH. Below pH 7, they adopt a coiled structure, which transitions to a more open-chain structure above pH 7 due to the deprotonation of the MAA groups. whiterose.ac.uk The incorporation of 45 and 64 mol % of MAA units leads to an expanded chain structure between pH 8 to 12. whiterose.ac.uk Such copolymers have been effectively used as polymeric dispersants for stabilizing aqueous pigment dispersions. whiterose.ac.uk Reversible addition-fragmentation chain transfer (RAFT) dispersion polymerization is another method used for synthesizing poly(this compound)-poly(benzyl methacrylate) (PMAA-PBzMA) diblock copolymers. researchgate.netresearchgate.net

The table below summarizes the types of hydrophobic monomers copolymerized with this compound and the resulting copolymer architecture.

Hydrophobic MonomerCopolymer SystemPolymerization MethodResulting Architecture
Lauryl MethacrylateH-P(MAA-co-LMA)RAFT CopolymerizationAmphiphilic Hyperbranched
Benzyl Methacrylatep(MAA-co-BzMA)Free-Radical PolymerizationRandom Copolymer
Benzyl MethacrylatePMAA-PBzMARAFT Dispersion PolymerizationDiblock Copolymer

This compound is frequently copolymerized with other functional monomers to tailor the properties of the final polymer for specific applications.

Acrylonitrile (AN): The copolymerization of this compound and acrylonitrile has been studied in bulk. acs.org Terpolymerization of butadiene, acrylonitrile, and this compound in an emulsion system has also been investigated to produce carboxylated butadiene polymers. tandfonline.com The presence of carboxylic moieties in the polymer chain modifies the physical and chemical properties of the material. tandfonline.com

Methyl Acrylate (B77674) (MA): Copolymers of this compound with methyl acrylate have been synthesized with varying chain structures, such as gradient and statistical distributions of monomer units. researchgate.net A copolymer with a statistical distribution of units exhibits one glass-transition point, while a gradient copolymer shows two. researchgate.net Films made from the gradient copolymer were found to be more mechanically strong. researchgate.net Copolymers of this compound and methyl methacrylate with a 1:1 or 1:2 ratio of carboxylic to ester groups are used in various applications. drugfuture.com

Ethylene Glycol Dimethacrylate (EGDMA): EGDMA is a difunctional methacrylic monomer that acts as a crosslinking agent. mdpi.comwikipedia.org It is used to create branched and cross-linked structures in copolymers. For instance, it has been used as a branching agent in the RAFT copolymerization of this compound and lauryl methacrylate to form hyperbranched copolymers. mdpi.comnih.gov It is also a common crosslinker in the synthesis of molecularly imprinted polymers. researchgate.netresearch-nexus.net Copolymers of glycidyl (B131873) methacrylate (GMA) and EGDMA have been synthesized by suspension polymerization to create materials with varying porosity. researchgate.net

Hyperbranched copolymers (HCs) of this compound are synthesized through methods that introduce a high degree of branching. A common approach is the one-step RAFT polymerization of MAA with another monomer and a difunctional branching agent like EGDMA. mdpi.comnih.gov This method is cost- and time-effective as it allows for large-scale synthesis in a single reaction. mdpi.com

For example, novel amphiphilic H-P(MAA-co-LMA) copolymers have been synthesized using this one-pot RAFT copolymerization of MAA, lauryl methacrylate (LMA), and EGDMA. mdpi.com The resulting hyperbranched structures are characterized by techniques such as size exclusion chromatography (SEC), Fourier-transform infrared spectroscopy (FTIR), and proton nuclear magnetic resonance (1H-NMR) spectroscopy. mdpi.comnih.gov

Another method for creating highly branched poly(this compound) involves the self-condensing group transfer copolymerization of an initiator-monomer ("inimer") with tert-butyl methacrylate, followed by acid-catalyzed hydrolysis of the tert-butyl groups. acs.org The molecular weights and polydispersity of these polymers can be controlled by the slow addition of the comonomer mixture to a monofunctional initiator. acs.org These branched copolymers exhibit a significantly lower Mark-Houwink exponent compared to their linear counterparts, indicating a more compact structure. acs.org

The table below outlines different synthetic routes to hyperbranched this compound copolymers.

Synthetic MethodMonomersBranching Agent/InimerKey Features
RAFT PolymerizationThis compound, Lauryl MethacrylateEthylene Glycol DimethacrylateOne-pot synthesis, amphiphilic
Self-Condensing Group Transfer Copolymerizationtert-Butyl Methacrylate2-(2-methyl-1-triethylsiloxy-1-propenyloxy)ethyl methacrylate (MTSHEMA)Controlled molecular weight, post-polymerization hydrolysis to yield poly(this compound)

Molecularly imprinted polymers (MIPs) are synthetic receptors with binding sites tailored for a specific target molecule (template). researchgate.net this compound is a widely used and preferred functional monomer for creating MIPs due to its flexibility and robustness. researchgate.netdoaj.org It can interact strongly with template molecules through various mechanisms, including hydrogen bonds, dipole-dipole interactions, and van der Waal interactions. researchgate.net

The synthesis of MIPs involves copolymerizing the functional monomer (MAA) and a cross-linker in the presence of a template molecule. nih.gov A common cross-linker used with MAA is ethylene glycol dimethacrylate (EGDMA). researchgate.netresearch-nexus.netjournalirjpac.com After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target molecule. nih.govjournalirjpac.com

For instance, MIPs have been synthesized using uric acid as a template, MAA as the functional monomer, and EGDMA as the cross-linker through photopolymerization. researchgate.net Similarly, MIPs for the recognition of 1,4-dihydroxybenzene have been prepared with MAA and EGDMA. journalirjpac.com The choice of functional monomer is critical, as its reactivity with the cross-linker influences the distribution of binding groups and the rigidity of the polymer network. research-nexus.net While MAA is highly reactive, less reactive monomers can sometimes lead to materials with higher binding selectivity due to the formation of a more rigid structure with isolated functional units. research-nexus.net

Microstructural Characterization and Conformational Studies of Copolymers

The microstructure of a copolymer, including the sequence distribution of monomer units, is determined by the reactivity ratios of the comonomers. These ratios (r1 and r2) describe the relative reactivity of a growing polymer chain ending in one monomer towards adding the same monomer versus the other monomer.

p(MAA-co-BzMA): For the copolymerization of this compound (MAA) and benzyl methacrylate (BzMA) produced by batch free-radical polymerization, reactivity ratios were determined using the Finemann and Ross and Kelen-Tudos linear analysis methods. whiterose.ac.uk The results indicated a mostly random microstructure, with longer blocks of MAA interspersed throughout the polymer chain. whiterose.ac.uk

MAA and Trimethylsilyl (B98337) Methacrylate: In the free-radical copolymerization of this compound (1) and trimethylsilyl methacrylate (2), the reactivity ratios were found to be r1 = 2.75 and r2 = 0.004. researchgate.net These values suggest that copolymers formed from this pair will have longer sequences of this compound. researchgate.net

MAA and Acrylonitrile: The bulk copolymerization of this compound and acrylonitrile has been analyzed, and reactivity ratios have been calculated for both the terminal and penultimate models. acs.org

The following table presents a selection of determined reactivity ratios for this compound (M1) with various comonomers (M2).

Comonomer (M2)r1 (MAA)r2 (M2)Copolymerization System
Trimethylsilyl Methacrylate2.750.004Free-radical copolymerization
Butadiene0.520.18Emulsion polymerization
Methyl Methacrylate0.4910.697Free-radical copolymerization

Analysis of pH-Dependent Conformational Transitions in Aqueous Solutions

Poly(this compound) (PMAA) is a polyelectrolyte whose structure in an aqueous solution is highly sensitive to pH. wikipedia.org This sensitivity stems from the ionization of the carboxylic acid groups along the polymer chain. At a neutral pH, the carboxylic acid groups are largely deprotonated, resulting in an anionic polymer with negative charges along its backbone. wikipedia.org The repulsion between these charged groups forces the polymer into an extended, open coil conformation. rsc.org

A significant conformational transition occurs as the pH of the solution is lowered. The pKa of PMAA is approximately 4.8, and as the pH approaches this value, the carboxyl groups become protonated. wikipedia.org This neutralization of charges reduces electrostatic repulsion, allowing other forces to dominate. In the case of PMAA, the presence of the methyl group on the polymer backbone introduces hydrophobic interactions. rsc.org

Consequently, at low pH (typically below 5), PMAA undergoes a pronounced collapse into a compact, globular conformation. This transition is often referred to as "hypercoiling," a phenomenon that is much more distinct for PMAA compared to the analogous transition in poly(acrylic acid) (PAA). rsc.org The hydrophobic interactions between the methyl groups are the primary driver for this extensive collapse, leading to a tightly packed structure. rsc.org This reversible transition between an extended coil and a compact globule is a hallmark of PMAA's behavior in aqueous media and is fundamental to its application in smart hydrogels and drug delivery systems. wikipedia.org

Various analytical techniques are employed to study these pH-dependent transitions, including fluorescence spectroscopy, which can monitor changes in the local environment of fluorescent labels attached to the polymer chain. acs.orgacs.org

Table 1: pH-Dependent Properties of Poly(this compound)

Property Low pH (e.g., < 4) High pH (e.g., > 6) Key Influencing Factor
Ionization State Predominantly protonated (-COOH) Predominantly deprotonated (-COO⁻) Solution pH relative to pKa (~4.8) wikipedia.org
Dominant Force Hydrophobic interactions Electrostatic repulsion Charge state of carboxyl groups

| Conformation | Compact, globular ("hypercoiled") rsc.org | Extended, open coil rsc.org | Interplay of hydrophobic and electrostatic forces |

Post-Polymerization Functionalization and Derivatization of this compound Polymers

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of functional monomers. This approach allows for the creation of a diverse library of materials from a common PMAA precursor. rsc.orgcmu.edu One of the primary advantages of PPM is the ability to introduce functionalities that would not be compatible with the initial polymerization conditions. cmu.edu

Esterification is a common method for derivatizing the carboxylic acid groups of PMAA. A highly efficient method involves the reaction of PMAA with various halogenated compounds (iodides, bromides, and chlorides) at room temperature, promoted by 1,1,3,3-tetramethylguanidine (B143053). rsc.org This reaction proceeds well in polar solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), achieving a high degree of esterification in a short time. rsc.org Another approach involves using condensing agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) to activate the carboxylic acid groups for reaction with amines or alcohols. uva.nl

Other advanced PPM strategies have been developed to introduce specific functionalities:

Addition to Allene (B1206475) Sulfonamides : The direct addition of the polymeric carboxylic acid groups of PMAA to allene sulfonamides yields a library of functional acrylate polymers with good conversion rates. rsc.org

Thiooxime Formation : Methacrylate polymers containing pendant aldehyde groups can be quantitatively derivatized with S-aroylthiohydroxylamine (SATHA) to form thiooximes. These functionalized polymers can release hydrogen sulfide (B99878) (H₂S) in the presence of thiols like cysteine and glutathione (B108866). researchgate.net

Enol-Ester Transesterification : Copolymers of this compound can be modified via an "irreversible" transesterification of pendant enol esters, which is driven by keto-enol tautomerization. This method achieves high conversion under mild, room-temperature conditions. osti.gov

These modification techniques are crucial for tailoring the properties of PMAA for specific applications, such as creating macromonomers or attaching biomolecules. cmu.edursc.org

Table 2: Examples of Post-Polymerization Modification of PMAA

Modification Strategy Reagents/Catalysts Functional Group Introduced Notable Features
Esterification Halogenated compounds, 1,1,3,3-tetramethylguanidine rsc.org Ester High efficiency at room temperature. rsc.org
Addition Reaction Allene sulfonamides rsc.org Functional acrylate Good conversion for sterically hindered polymers. rsc.org
Thiooxime Formation S-aroylthiohydroxylamine (SATHA) researchgate.net Thiooxime Can be used for controlled H₂S release. researchgate.net
Transesterification Enol-ester containing copolymers, organocatalysts osti.gov Varied (via nucleophiles) High conversion under mild conditions. osti.gov

| Amidation | Amines, DMTMM uva.nl | Amide | Activation of carboxylic acid groups. uva.nl |

Research on Diverse Applications of Methacrylic Acid Polymers and Copolymers

Biomedical and Pharmaceutical Engineering

The tunable properties of methacrylic acid-based polymers make them ideal candidates for a range of biomedical applications, from precisely controlling the release of therapeutics to providing structural support in dental and orthopedic applications.

Design of Advanced Drug Delivery Systems (e.g., pH-responsive Hydrogels, Controlled Release Formulations)

Polymers and copolymers of this compound are instrumental in the design of advanced drug delivery systems, primarily due to their pH-responsive nature. These polymers contain carboxylic acid groups that can ionize in response to changes in environmental pH. At low pH, such as in the stomach, the acid groups are protonated, leading to a collapsed polymer state that can protect encapsulated drugs. Conversely, at the higher pH of the intestines, these groups deprotonate, causing the polymer network to swell and release the drug.

This pH-dependent swelling is a cornerstone of enteric-coated formulations, which are designed to bypass the acidic environment of the stomach and release their therapeutic payload in the small intestine or colon. Copolymers of this compound and methyl methacrylate (B99206) are frequently employed for this purpose, with the ratio of the two monomers being adjustable to fine-tune the exact pH at which the polymer dissolves.

Hydrogels, which are cross-linked polymer networks capable of absorbing large amounts of water, are another critical application of this compound copolymers in drug delivery. These hydrogels can be engineered to exhibit significant volume changes in response to pH shifts, allowing for the controlled, on-demand release of therapeutic agents. The cross-linking density and the composition of the copolymer can be modified to control the swelling ratio and, consequently, the drug release kinetics.

Recent research has focused on the development of interpenetrating polymer networks (IPNs) that combine poly(this compound) with other polymers, such as polyacrylamide, to create sophisticated carriers for various drugs. These IPNs can form bulk hydrogels or micro-/nanogels, offering enhanced control over drug loading capacity and release performance.

PropertyDescriptionRelevance in Drug Delivery
pH-Responsiveness Swelling or collapsing of the polymer matrix in response to pH changes.Enables targeted drug release in specific regions of the gastrointestinal tract.
Biocompatibility The ability of the material to perform with an appropriate host response in a specific application.Essential for minimizing adverse reactions when used in the body.
Tunable Swelling The degree of swelling can be controlled by adjusting copolymer composition and cross-linking density.Allows for precise control over the rate of drug diffusion from the polymer matrix.
Mucoadhesion The ability of the polymer to adhere to mucosal surfaces.Can prolong the residence time of the drug delivery system at the site of absorption.

Biomaterials for Dental Composites and Bone Cements

In the field of dentistry, this compound and its derivatives are fundamental components of resin-based dental composites. These materials are used for restoring the structure of teeth damaged by decay or trauma. The organic matrix of these composites often consists of a blend of methacrylate monomers, which are polymerized in-situ to form a hard, durable restoration. While these materials are highly effective, studies have shown that unreacted this compound can sometimes be released from these composites. Research has quantified the release of this compound from various commercial dental composites, with findings indicating that the amount released can vary significantly between different materials cphi-online.com. The biological implications of this release are an area of ongoing investigation.

This compound-based polymers also play a crucial role in orthopedic surgery as a key component of bone cements. Polymethylmethacrylate (PMMA) bone cements have been used for decades to anchor joint prostheses, such as hip and knee replacements, to the surrounding bone. These cements are typically supplied as a two-part system: a powder component containing PMMA beads and a liquid component containing methyl methacrylate (MMA) monomer. When mixed, the monomer polymerizes, hardening the cement and creating a stable fixation for the implant. Additives are often incorporated into bone cements to enhance their properties, such as radiopacifiers for visibility on X-rays and antibiotics to prevent infection.

ApplicationRole of this compound/DerivativesKey Research Findings
Dental Composites Forms the polymerizable organic matrix.Different composite formulations release varying amounts of this compound.
Bone Cements The monomer (methyl methacrylate) polymerizes to form the solid cement matrix (polymethylmethacrylate).Additives can be incorporated to improve mechanical properties and deliver drugs locally.

Development of Biocompatible Materials for Medical Devices and Implants

The biocompatibility of a material is a critical factor for its use in medical devices and implants. Biocompatibility refers to the ability of a material to avoid eliciting a harmful immune or toxic response when in contact with biological tissues. Polymers derived from this compound, such as poly(2-hydroxyethyl methacrylate) (PHEMA), are widely investigated and used for implantable devices due to their favorable biocompatibility profiles.

These materials are utilized in a variety of applications, including soft contact lenses, coatings for implantable sensors, and scaffolds for tissue engineering. The surface properties of these materials can be tailored to control protein adsorption and cell adhesion, which are key factors in determining the long-term success of an implant. The foreign body response, which is the natural reaction of the body to an implanted material, can be modulated by altering the surface chemistry and topography of the polymeric device.

Research in this area focuses on developing new copolymers and surface modification techniques to further enhance the biocompatibility of methacrylate-based materials. This includes creating surfaces that can actively resist biofouling or promote the growth of specific cell types to encourage tissue integration.

Strategies for Enzyme Immobilization and Biocatalysis

Enzyme immobilization is a process in which enzymes are confined or localized in a defined region of space with retention of their catalytic activity. This technique offers several advantages over using free enzymes in solution, including enhanced stability, reusability, and easier separation from the reaction mixture. Copolymers containing this compound are effective supports for enzyme immobilization.

The carboxylic acid groups in poly(this compound) can be used to covalently attach enzymes to the polymer backbone. Alternatively, enzymes can be physically entrapped within a cross-linked hydrogel matrix made from this compound copolymers. The porous structure of these hydrogels allows substrates to diffuse in and products to diffuse out, while the larger enzyme molecules remain trapped.

One example of a this compound-based copolymer used for this purpose is poly(glycidyl methacrylate-co-ethylene dimethacrylate). The epoxy groups of the glycidyl (B131873) methacrylate units provide reactive sites for the covalent attachment of enzymes. Studies have demonstrated the successful immobilization of enzymes like penicillin amidase on such carriers, with the immobilization efficiency and retained enzyme activity being dependent on the specific chemical modification of the carrier and the immobilization conditions.

Advanced Materials Science and Engineering

Beyond the biomedical field, this compound polymers are integral to the development of a wide array of advanced materials, offering enhanced performance in coatings, adhesives, and sealants.

High-Performance Coatings, Adhesives, and Sealants with Enhanced Properties

In the realm of high-performance coatings , this compound copolymers contribute to improved weather resistance, UV stability, and durability tjcyindustrialchem.com. They are used in automotive finishes, industrial maintenance coatings, and architectural paints. The presence of this compound can also improve the dispersion of pigments and other fillers within the coating formulation.

For adhesives , this compound is a key component in the formulation of structural acrylic adhesives specialchem.comraajournal.com. These adhesives are known for their rapid cure times at room temperature and their ability to bond a wide range of substrates with minimal surface preparation specialchem.comresinlab.compermabond.com. The addition of this compound can enhance the bond strength and temperature resistance of the adhesive specialchem.com. These adhesives are widely used in the automotive, marine, and construction industries specialchem.com.

Adhesive ComponentFunction
Primary Methacrylate Monomer (e.g., MMA) Provides good dissolution of other polymers and wets various substrates.
Toughening Elastomer (e.g., Chlorosulphonated polyethylene) Increases peel and impact strength.
This compound Acts as an adhesion promoter and can increase cure speed and temperature resistance. specialchem.comraajournal.com
Crosslinking Agent (e.g., Ethylene (B1197577) dimethacrylate) Increases the rate of curing, as well as heat and chemical resistance. raajournal.com
Initiator (e.g., Cumene hydroperoxide) Initiates the polymerization reaction for curing.

In sealants , polymers based on acrylic acid derivatives provide good adhesion, flexibility, and environmental resistance chemicalsunited.comsdsealant.com. Acrylic sealants are paintable and are commonly used in construction for sealing gaps and joints sdsealant.com. The incorporation of this compound can improve the sealant's adhesion to various building materials.

Synthesis and Characterization of Polymer Nanocomposites (e.g., TiO2-PMMA, Graphene Nanopletlet Systems)

The integration of inorganic nanoparticles into this compound-based polymer matrices has led to the development of advanced polymer nanocomposites with enhanced properties and functionalities. Research in this area has prominently focused on systems like titanium dioxide-polymethyl methacrylate (TiO2-PMMA) and graphene nanoplatelet-reinforced polymers, demonstrating significant improvements in thermal, mechanical, and optical characteristics.

Titanium Dioxide-Polymethyl Methacrylate (TiO2-PMMA) Nanocomposites

The synthesis of TiO2-PMMA nanocomposites is pursued through various techniques to achieve a homogeneous dispersion of TiO2 nanoparticles within the PMMA matrix, which is crucial for maximizing the composite's performance. Common methods include in-situ polymerization, solution casting, and electrospinning. researchgate.netnih.govnih.gov

In-situ Bulk Co-polymerization: This method involves polymerizing methyl methacrylate (MMA) monomer in the presence of functionalized TiO2 nanoparticles. researchgate.net The nanoparticles are often surface-modified with organic templates containing a terminal double bond, allowing them to act as a co-monomer and be chemically integrated into the growing PMMA chains. researchgate.net This approach promotes a consistent and homogeneous distribution of the inorganic phase. researchgate.net

Solution Casting: In this technique, PMMA and pre-synthesized TiO2 nanoparticles are dissolved or dispersed in a common solvent, such as dichloromethane. nih.gov The resulting mixture is then cast into a film, and the solvent is evaporated, leaving behind the nanocomposite. nih.gov The concentration of TiO2 can be varied to tune the properties of the final material. nih.gov

Electrospinning: This process is used to fabricate fibrous composite membranes. A solution containing PMMA and TiO2 nanoparticles is subjected to a high-voltage electric field, resulting in the formation of fine fibers. nih.gov This method can produce composites where TiO2 particles are not only embedded within the fibers but also decorate the fiber surface. nih.gov

Mechanically, the addition of TiO2 nanoparticles can improve properties like flexural strength, tensile strength, and fracture toughness. nih.gov However, the extent of this improvement is highly dependent on the concentration and dispersion of the nanoparticles. Studies have shown that there is an optimal concentration, typically around 2.5 wt%, beyond which particle aggregation can lead to a decrease in mechanical performance. nih.gov

Optically, these composites combine the transparency of PMMA with the functional properties of TiO2. nih.gov For instance, PMMA/TiO2 composites have been investigated for photocatalytic applications, such as water treatment, where the PMMA matrix acts as a stable and durable support for the TiO2 photocatalyst. researchgate.netmdpi.com The surface wettability of these composites can also be manipulated; UV irradiation can transform the material from hydrophobic to superhydrophilic. nih.gov

Interactive Data Table: Properties of TiO2-PMMA Nanocomposites

PropertyObservationReference(s)
Glass Transition Temp. (Tg) Increases with increasing TiO2 content. researchgate.netnih.gov
Mechanical Strength Tensile and flexural strength improve with TiO2 addition up to ~2.5 wt%. nih.gov
Wettability Can be switched from hydrophobic to superhydrophilic with UV light. nih.gov
Photocatalytic Activity Effective for degradation of organic pollutants in water. researchgate.netmdpi.com

Graphene Nanoplatelet (GNP) Systems

Graphene and its derivatives, such as graphene nanoplatelets (GNPs), are incorporated into this compound-based polymers to leverage their exceptional mechanical, thermal, and electrical properties. colourinn.inindiantextilejournal.com A key challenge is overcoming the tendency of GNPs to agglomerate due to strong van der Waals forces. colourinn.in To address this, surface functionalization of either the polymer or the GNP is employed.

One effective strategy involves the use of pyrene-functionalized poly(this compound) (Py-PMAA) as a stabilizer. researchgate.netcottoninc.com The pyrene groups have a strong affinity for the graphene surface through π-π stacking interactions, while the PMAA chains provide steric and electrostatic stabilization in aqueous dispersions. researchgate.netcottoninc.com This method has proven more effective than traditional surfactants, especially at higher pH levels. researchgate.netcottoninc.com

Another approach is the covalent grafting of PMMA chains onto the surface of GNPs. inflibnet.ac.in This enhances the compatibility between the filler and the polymer matrix, improving dispersion and interfacial load transfer. inflibnet.ac.in In-situ polymerization is also a common method, where the monomer is polymerized in the presence of graphene oxide (GO) or other functionalized graphene sheets. indiantextilejournal.comniscpr.res.in The oxygen-containing functional groups on GO can interact well with the polymer, facilitating better dispersion and enhancing mechanical properties like Young's modulus and tensile strength. colourinn.in

The resulting nanocomposites exhibit significant improvements in performance. The incorporation of well-dispersed graphene can enhance the tensile strength, elasticity, and thermal and electrical conductivity of the polymer matrix. colourinn.inniscpr.res.in The strong interface between functionalized graphene and the polymer allows for effective load transfer, leading to superior mechanical reinforcement compared to composites with un-functionalized graphene. colourinn.ininflibnet.ac.in

Superabsorbent Polymers and Hydrogels for Water Management

Superabsorbent polymers (SAPs) and hydrogels derived from this compound are advanced materials capable of absorbing and retaining exceptionally large amounts of water relative to their own mass. mdpi.comnih.gov These three-dimensional, cross-linked polymer networks are particularly valuable in water management, especially in agricultural applications, due to their ability to improve soil water-holding capacity and act as controlled-release systems for nutrients. inflibnet.ac.inresearchgate.net

The synthesis of these hydrogels typically involves the free radical polymerization of this compound (MAA), often copolymerized with other monomers in an aqueous medium. researchgate.net A cross-linking agent, such as N,N'-methylenebisacrylamide (MBA) or ethylene glycol dimethacrylate (EGDMA), is essential to form the insoluble three-dimensional network. researchgate.netresearchgate.net The polymerization can be initiated using thermal initiators like potassium persulfate (KPS) or UV initiators. researchgate.net

A key characteristic of poly(this compound) (PMAA) based hydrogels is their pH sensitivity. nih.govnih.gov The carboxylic acid groups (-COOH) along the polymer chains can ionize to carboxylate groups (-COO⁻) as the pH of the surrounding environment increases. nih.gov At low pH, the groups are protonated, leading to a more compact polymer structure. nih.gov As the pH rises above the pKa of this compound, these groups deprotonate, creating negative charges along the chains. The resulting electrostatic repulsion causes the polymer network to expand, significantly increasing its swelling capacity and water absorption. nih.govresearchgate.net This pH-responsive swelling is a critical feature for their application.

The swelling behavior and water absorbency of these hydrogels can be tailored by adjusting several synthesis parameters:

Monomer Composition: Copolymerizing MAA with other monomers can alter the hydrophilic/hydrophobic balance and swelling capacity. For instance, incorporating maleic acid has been shown to increase the equilibrium swelling degree. researchgate.net

Cross-linker Concentration: The density of cross-links determines the network's structural integrity and swelling potential. A higher concentration of cross-linker generally leads to a more rigid structure with a lower water absorption capacity. colourinn.in

Neutralization Degree: Partially neutralizing the this compound with bases like sodium or potassium hydroxide before or after polymerization enhances the electrostatic repulsion between chains, leading to a higher swelling degree. nih.govresearchgate.net

In agricultural applications, these superabsorbent polymers are used as soil amendments to enhance water retention, particularly in arid and sandy soils. indiantextilejournal.cominflibnet.ac.in They can absorb and store rainwater or irrigation water, releasing it slowly to the plant roots as the soil dries. This improves water usage efficiency, reduces irrigation frequency, and helps mitigate drought stress on crops. inflibnet.ac.inresearchgate.net Furthermore, these hydrogels can be loaded with fertilizers and other agrochemicals, functioning as a slow-release system. mdpi.com This controlled release minimizes nutrient leaching, reduces environmental pollution, and ensures a sustained supply of nutrients to the plants. mdpi.com

Research has also focused on creating composite SAPs by incorporating natural polymers like gelatin or clays like bentonite. researchgate.netktu.edu These composites often combine the high water absorbency of the synthetic polymer with the biodegradability and cost-effectiveness of the natural component. ktu.edu For example, a superabsorbent composite based on methyl acrylic acid-modified bentonite and sodium polyacrylate demonstrated a water absorbency as high as 1287 g/g. researchgate.net

Interactive Data Table: Factors Affecting Swelling of this compound Hydrogels

ParameterEffect on Swelling CapacityRationaleReference(s)
pH Increases significantly as pH rises above the pKa of MAA.Ionization of carboxylic groups leads to electrostatic repulsion and network expansion. nih.govresearchgate.net
Cross-linker Density Decreases with higher cross-linker concentration.A more tightly cross-linked network restricts polymer chain expansion. colourinn.in
Degree of Neutralization Increases with a higher degree of neutralization.Enhanced electrostatic repulsion between ionized carboxylate groups. nih.govresearchgate.net
Copolymer Composition Varies depending on the hydrophilicity of the co-monomer.Alters the overall hydrophilic nature and chain interactions of the polymer network. researchgate.net

Optoelectronic Materials (e.g., Acrylic Glass for Displays and LEDs)

Polymers derived from this compound, most notably poly(methyl methacrylate) (PMMA), are indispensable in the field of optoelectronics. colourinn.in Commonly known as acrylic glass or Plexiglas, PMMA is a transparent thermoplastic valued for its exceptional optical clarity, high light transmittance, durability, and resistance to UV radiation and weathering. nih.govniscpr.res.inresearchgate.net These properties make it a superior alternative to glass and other plastics in applications such as displays and Light Emitting Diodes (LEDs). colourinn.in

Acrylic Glass in Displays

PMMA is a critical component in modern flat-panel displays, particularly in Liquid Crystal Displays (LCDs). colourinn.in It is the material of choice for Light Guide Plates (LGPs), which are essential for the backlight units of these displays. nih.govnih.gov The primary function of an LGP is to distribute light from a source, typically LEDs placed at the edge of the panel, uniformly across the entire screen. nih.govcottoninc.com

The design principle of an LGP leverages the high optical-grade purity of PMMA. cottoninc.com Light entering from the edge is guided through the plate by total internal reflection. A pattern of light-scattering dots or grids is precisely printed or etched onto the surface of the PMMA sheet. cottoninc.com When the guided light hits these features, it is redirected and emitted from the front surface of the panel, creating a bright and evenly illuminated display. cottoninc.com

The key properties of PMMA that make it ideal for LGPs include:

High Light Transmittance: PMMA boasts a light transmittance rate of up to 92-93%, which is superior to other plastics like polycarbonate. researchgate.netresearchgate.net This high efficiency ensures that more light from the backlight reaches the viewer, resulting in a brighter display with lower power consumption. nih.govresearchgate.net

Optical Clarity: As a transparent, non-crystalline material, PMMA has excellent optical properties with a refractive index of approximately 1.49. colourinn.ininflibnet.ac.in This clarity minimizes light distortion and ensures a clear, high-quality image.

UV Resistance and Stability: Unlike other plastics that may yellow or degrade over time with exposure to UV light and heat from the LEDs, PMMA maintains its transparency and structural integrity. nih.govresearchgate.net This longevity is crucial for the lifespan and consistent performance of the display.

Lightweight and Shatter-Resistant: Compared to glass, PMMA is significantly lighter and more resistant to impact, making it ideal for portable devices like laptops and monitors, as well as for large-format displays where weight and safety are concerns. nih.govcolourinn.in

PMMA in LED Lighting

In the rapidly growing field of solid-state lighting, PMMA plays a vital role in enhancing the efficiency and quality of LED systems. nih.gov While LEDs are highly efficient light sources, their output can be harsh and directional. PMMA is used to fabricate lenses and diffusers that shape and distribute the light to create more uniform and comfortable illumination. researchgate.netktu.edu

Light Diffusers: PMMA sheets are used as diffusers to soften the intense light from LED sources, reducing glare and eliminating hotspots. ktu.edu By scattering the light evenly, these diffusers create a uniform, aesthetically pleasing illumination, which is essential for general lighting in offices, retail spaces, and homes. ktu.edu

The combination of high light transmission, durability, and design flexibility makes PMMA a cost-effective and high-performance material for a wide array of optoelectronic applications. researchgate.netresearchgate.net

Interactive Data Table: Optical Properties of PMMA for Optoelectronics

PropertyValue/CharacteristicSignificance in ApplicationReference(s)
Light Transmittance Up to 93%Maximizes brightness and energy efficiency in displays and LEDs. researchgate.netresearchgate.net
Refractive Index (nD) ~1.49Enables effective light guiding and lens design. colourinn.in
UV Resistance ExcellentPrevents yellowing and degradation, ensuring long-term optical clarity. nih.govresearchgate.net
Density ~1.18 g/cm³Lightweight alternative to glass, suitable for portable and large-scale applications. colourinn.in
Durability High impact and shatter resistanceEnhances safety and longevity of displays and lighting fixtures. nih.govcolourinn.in

Functional Materials for Textile Finishes and Fabric Treatment

Polymers and copolymers of this compound serve as versatile functional materials in the textile industry, applied as finishes to impart a variety of enhanced properties to fabrics. These treatments can improve durability, aesthetic appeal, and introduce functionalities such as wrinkle resistance, water and stain repellency, and antimicrobial activity. researchgate.netgoogle.com The carboxylic acid groups in the polymer structure are key to their functionality, allowing for cross-linking with textile fibers and interaction with other finishing agents. nih.gov

Wrinkle Resistance and Durable Press Finishing Copolymers of this compound with other monomers, such as maleic acid, are used as non-formaldehyde durable press finishing agents for cotton fabrics. researchgate.net The finishing process typically involves padding the fabric with an aqueous solution of the copolymer and a catalyst, followed by drying and curing at an elevated temperature. researchgate.net During curing, the carboxylic acid groups of the polymer form ester cross-links with the hydroxyl groups of the cellulose in the cotton fibers. researchgate.net This cross-linked network restricts the movement of cellulose chains, thereby improving the fabric's wrinkle recovery angle and providing good wrinkle resistance that is durable to laundering. researchgate.netniscpr.res.in While effective in imparting wrinkle resistance comparable to traditional formaldehyde-based finishes, these treatments can sometimes lead to a reduction in the fabric's tensile strength and whiteness. researchgate.net

Hydrophilicity and Stain Release While many finishes aim to make textiles hydrophobic, hydrophilic finishes are important for comfort in apparel by improving sweat absorption. indiantextilejournal.com Grafting this compound onto hydrophobic synthetic fibers like polyester (polyethylene terephthalate) can significantly improve their hydrophilicity and moisture uptake. researchgate.net This modification is typically achieved through a radical polymerization reaction using an initiator like benzoyl peroxide. researchgate.net The resulting grafted fabric shows an increased moisture regain, which is proportional to the extent of grafting. researchgate.net Paradoxically, hydrophilic finishes based on acrylic polymers can also provide excellent stain-release properties, particularly for oily stains, during washing. cottoninc.com

Functional Coatings and Treatments this compound-based polymers are integral to a wide range of functional coatings for textiles:

Water and Stain Repellency: These polymers are used in formulations to create a protective barrier on the fabric surface, enhancing resistance to water and stains. researchgate.net

Antimicrobial Finishes: this compound copolymers can be used as a matrix to bind or carry antimicrobial agents. For example, grafting PMAA onto wool fibers allows for the subsequent attachment of bioactive preparations through the available carboxylic groups, creating bactericidal fibers. researchgate.net Coatings containing these polymers have been shown to be highly effective against bacteria like E. coli and B. subtilis, with good durability to washing. researchgate.net

Whitening and Softening: Recent research has explored the synthesis of multifunctional stilbene fluorescent whitening agents functionalized with aminoethyl methacrylate groups. nih.gov When applied to cotton, these compounds provide a significant whitening effect and also act as a surface finishing agent, improving the smoothness and handle of the fabric. nih.gov The carboxylic acid and ester groups can form a flexible film on the fiber surface, acting as a softener. nih.gov

The effectiveness and durability of these finishes are evaluated using various characterization techniques. Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the chemical bonding (e.g., esterification) between the polymer and the fabric fibers. researchgate.net Mechanical properties such as tensile strength and wrinkle recovery angle are measured to quantify the performance of the finish. researchgate.netresearchgate.net The durability of the treatment is assessed by testing these properties after multiple laundering cycles. niscpr.res.inktu.edu

Interactive Data Table: Performance of this compound-Based Textile Finishes

Functional FinishTextileKey Performance MetricObservationReference(s)
Wrinkle Resistance CottonWrinkle Recovery AngleAchieved 255.1°, comparable to traditional finishes. researchgate.net
Hydrophilicity PolyesterMoisture UptakeIncreased from <1% to 4.6% with 32% grafting. researchgate.net
Whitening CottonWhiteness ValueIncreased by over 50 units with a 0.6% concentration of a functionalized agent. nih.gov
Antimicrobial Wool/CottonBacterial Reduction>99.99% reduction for E. coli and B. subtilis. researchgate.netresearchgate.net
Durability CottonWrinkle Resistance after 20 washesFinish significantly persists after laundering. niscpr.res.in

Polymer-Modified Concretes for Infrastructure Applications

This compound and its ester derivatives, particularly methyl methacrylate (MMA), are utilized in the formulation of polymer-modified concretes (PMCs) and polymer concretes (PCs) for specialized infrastructure applications. These materials offer significant advantages over conventional cement concrete, including rapid curing, high strength, excellent adhesion, and superior durability in harsh chemical environments.

Synthesis and Composition Polymer concrete is a composite material where the cementitious binder of traditional concrete is completely replaced by a polymer resin. Methacrylate-based resins are often used for this purpose. The system typically consists of a low-viscosity monomer or pre-polymer syrup (e.g., methyl methacrylate), a polymerization initiator (often a peroxide, like benzoyl peroxide), and a promoter or accelerator (such as an amine) to facilitate curing at ambient temperatures. This liquid binder is then mixed with graded mineral aggregates (such as sand, gravel, and fillers like silica (B1680970) fume or fly ash) to form the concrete.

Key Properties and Research Findings The incorporation of methacrylic polymers imparts a range of beneficial properties to the concrete:

High Mechanical Strength: Methacrylate-based polymer concretes can achieve compressive strengths significantly higher than those of high-strength Portland cement concrete, often reaching over 100 MPa in a very short time. They also exhibit high tensile and flexural strengths, contributing to improved toughness and resistance to cracking.

Rapid Curing: One of the most significant advantages of methacrylate-based systems is their rapid polymerization. Curing can be achieved in as little as one to two hours at ambient temperatures, allowing for rapid repairs and minimal downtime for infrastructure like bridge decks, industrial floors, and airport runways. This rapid strength development is crucial for applications where a quick return to service is required.

Durability and Chemical Resistance: The dense, low-porosity matrix of polymer concrete makes it highly resistant to water penetration and attack from aggressive chemicals, including acids, salts, and sulfates. This makes it an ideal material for industrial flooring, chemical containment structures, and wastewater treatment facilities where exposure to corrosive substances is common. The reduced permeability also enhances its resistance to freeze-thaw cycles and de-icing salt scaling, critical for infrastructure in cold climates.

Adhesion: Methacrylate-based polymers exhibit excellent adhesion to a variety of substrates, including old concrete and steel. This property is particularly valuable for creating durable overlays and patches for repairing damaged concrete structures.

Research has shown that the performance of polymer-modified concretes is influenced by the polymer-cement ratio. An optimal ratio can significantly improve flexural strength, adhesion, and water resistance. Studies on methyl methacrylate-modified mortars have demonstrated a denser microstructure with fewer voids compared to unmodified mortars, which accounts for their enhanced durability.

Applications in Infrastructure The unique properties of methacrylate-based polymer concretes make them suitable for a range of demanding infrastructure applications:

Bridge Deck Overlays: Thin, durable overlays of polymer concrete protect the underlying structure from water and chloride ion ingress, extending the service life of the bridge. Their rapid curing minimizes traffic disruption.

Industrial Flooring: In manufacturing plants, chemical processing facilities, and food and beverage industries, floors are subjected to heavy traffic, impacts, and chemical spills. Polymer concrete provides a seamless, durable, and chemically resistant surface.

Concrete Repair: Methacrylate-based mortars are widely used for patching and repairing spalled or damaged concrete in pavements, parking garages, and structural elements due to their rapid strength gain and strong bond to the existing concrete.

Architectural Precast Elements: The ability to mold polymer concrete into complex shapes with a high-quality surface finish makes it suitable for producing decorative precast panels, facades, and utility components.

Synthesis and Applications of Specialty Esters of this compound and their Polymers

Beyond the widely used methyl methacrylate (MMA), a diverse range of specialty esters of this compound are synthesized to create polymers with tailored properties for specific, high-performance applications. By varying the chemical structure of the ester side group (the R group in CH2=C(CH3)COOR), researchers can precisely control characteristics such as the glass transition temperature (Tg), refractive index, surface energy, and chemical resistance of the resulting polymer.

Synthesis of Specialty Methacrylate Monomers and Polymers Specialty methacrylate esters are typically synthesized through the esterification of this compound or the transesterification of methyl methacrylate with a corresponding specialty alcohol. The polymerization of these monomers is commonly carried out using free-radical polymerization techniques, including more advanced controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragment-ation chain Transfer (RAFT) polymerization. These controlled methods allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers.

Examples of Specialty Esters and Polymer Applications

Long-Chain Alkyl Methacrylates (e.g., Lauryl Methacrylate, Stearyl Methacrylate):

Synthesis: Produced by esterifying this compound with long-chain fatty alcohols.

Polymer Properties and Applications: The long, flexible alkyl side chains act as internal plasticizers, resulting in polymers with low glass transition temperatures, flexibility, and a waxy character. These polymers are used as pour-point depressants in lubricating oils to improve flow at low temperatures. They also serve as processing aids and impact modifiers for more brittle plastics like PVC. In coatings and adhesives, they enhance flexibility and adhesion to non-polar substrates.

Hydroxyalkyl Methacrylates (e.g., 2-Hydroxyethyl Methacrylate - HEMA, 2-Hydroxypropyl Methacrylate - HPMA):

Synthesis: Synthesized from the reaction of this compound with an epoxide, such as ethylene oxide or propylene oxide.

Polymer Properties and Applications: The hydroxyl groups impart hydrophilicity and provide reactive sites for cross-linking. Poly(HEMA) is a key material for soft contact lenses due to its ability to form a soft, water-absorbent hydrogel that is biocompatible and permeable to oxygen. These monomers are also crucial in the formulation of thermosetting acrylic resins for automotive topcoats and industrial coatings, where the hydroxyl groups react with isocyanates or melamine-formaldehyde resins to form a durable, cross-linked network.

Glycidyl Methacrylate (GMA):

Synthesis: Typically produced from the reaction of this compound with epichlorohydrin.

Polymer Properties and Applications: The epoxy group in GMA is highly reactive and can undergo ring-opening reactions with a variety of nucleophiles (amines, acids, alcohols). This makes GMA a valuable functional monomer for creating reactive polymers. Copolymers containing GMA are used as cross-linking agents in powder coatings, adhesives, and composites. They are also used to functionalize surfaces, providing reactive sites for the immobilization of biomolecules or other chemical species.

Fluorinated Methacrylates (e.g., 2,2,2-Trifluoroethyl Methacrylate):

Synthesis: Prepared by the esterification of this compound with fluorinated alcohols.

Polymer Properties and Applications: The incorporation of fluorine atoms into the side chain results in polymers with very low surface energy, leading to high hydrophobicity and oleophobicity (water and oil repellency). These polymers are used to create superhydrophobic surfaces and protective coatings for applications ranging from self-cleaning textiles and anti-graffiti coatings to anti-fouling surfaces for marine applications. They also exhibit a low refractive index, making them useful in optical applications such as cladding for polymer optical fibers.

Silyl Methacrylates (e.g., 3-(Trimethoxysilyl)propyl Methacrylate):

Synthesis: Involves the reaction of a silylating agent with a suitable methacrylate precursor.

Polymer Properties and Applications: These monomers contain hydrolyzable silyl groups that can undergo condensation to form siloxane (Si-O-Si) cross-links, often upon exposure to moisture. This allows for the formulation of room-temperature-vulcanizable (RTV) sealants and adhesives. They also act as coupling agents to improve the adhesion between organic polymers and inorganic substrates like glass, silica, and metals in fiber-reinforced composites.

Interactive Data Table: Properties and Applications of Specialty Methacrylate Polymers

Specialty Ester MonomerKey Side Group FeatureResulting Polymer PropertyPrimary Application(s)
Lauryl Methacrylate Long Alkyl ChainLow Tg, Flexibility, WaxyLubricant Additives, Impact Modifiers
2-Hydroxyethyl Methacrylate (HEMA) Hydroxyl (-OH)Hydrophilicity, Reactive SiteSoft Contact Lenses, Automotive Coatings
Glycidyl Methacrylate (GMA) Epoxy RingHigh Reactivity, Cross-linkingPowder Coatings, Adhesives, Composites
Trifluoroethyl Methacrylate Fluoroalkyl GroupLow Surface Energy, HydrophobicityWater/Oil Repellent Coatings, Optical Fibers
3-(Trimethoxysilyl)propyl Methacrylate Silyl EtherMoisture-Curing, Adhesion PromotionSealants, Adhesives, Coupling Agents

Environmental and Industrial Engineering

This compound and its polymers play a significant role in various environmental and industrial engineering applications, primarily leveraged for their ability to form functional materials for water treatment, pollution control, and industrial process enhancement.

Water Treatment and Pollution Control Polymers derived from this compound are extensively used in the treatment of industrial wastewater and the remediation of contaminated water sources.

Flocculants and Dispersants: Copolymers of this compound are important polyelectrolytes used as flocculants in water clarification processes. The anionic carboxylate groups along the polymer chain can adsorb onto suspended particles, neutralizing their surface charges and bridging them together to form larger flocs. These flocs then settle out of the water more easily, aiding in the removal of turbidity and suspended solids. In other applications, these polymers act as dispersants to prevent the agglomeration of particles, such as in boiler water treatment to prevent scale formation.

Adsorbents for Heavy Metals and Dyes: Hydrogels and functionalized polymers based on this compound are effective adsorbents for removing heavy metal ions and organic dyes from wastewater. The carboxylic acid groups can act as chelating sites, binding to metal ions like copper, lead, and cadmium. The porous structure of the hydrogels provides a large surface area for the adsorption of dye molecules. The pH-responsive nature of these polymers can be exploited for the regeneration of the adsorbent; by lowering the pH, the bound metal ions can be released, and the polymer can be reused.

Industrial Process Applications In various industrial settings, this compound-based polymers are used to improve efficiency and performance.

Thickening Agents and Rheology Modifiers: In applications such as paints, coatings, and printing inks, copolymers containing high levels of this compound are used as thickening agents. When neutralized, the electrostatic repulsion between the ionized carboxylate groups causes the polymer chains to uncoil and swell, significantly increasing the viscosity of the formulation. This allows for precise control over the flow properties (rheology) of the product, ensuring proper application and preventing sagging or dripping.

Mineral Processing: In the mining industry, poly(this compound) and its copolymers are used as flocculants for the recovery of metal ores and as dispersants for grinding and slurry transport. They help in separating valuable minerals from waste rock by selectively aggregating or dispersing fine mineral particles.

The versatility of this compound polymers, stemming from their ionic character, pH responsiveness, and ability to be copolymerized with various other monomers, makes them valuable tools for addressing challenges in both environmental protection and industrial process optimization.

Applications in Water Treatment (e.g., Flocculants, Dispersants, Wetting Agents)

Polymers and copolymers of this compound are integral to modern water treatment processes, where they function as highly efficient flocculants, dispersants, and wetting agents. Their effectiveness stems from their chemical structure, which allows for modification to suit specific water treatment challenges. Anionic polyelectrolytes, such as poly(this compound) (PMAA), are widely employed to create three-dimensional hydrogel structures that can absorb significant amounts of water. nih.gov These superabsorbent polymers are crucial in various applications, including the stabilization of ceramic slurries and as flocculating agents in water treatment. nih.gov

In the realm of flocculation, synthetic polymeric flocculants are favored for their low dosage requirements and high efficiency in aggregating suspended particles, thus facilitating their removal from water. researchgate.netnih.gov Copolymers incorporating this compound are designed to enhance the flocculation process. For instance, an acrylate-methacrylic acid copolymer emulsion, when used as a reverse demulsifier, has demonstrated high efficiency in separating oil from water. scu.edu.cn Research has shown that such copolymers can achieve oil removal rates of up to 96.5%, a figure that increases to 98.9% with the addition of a synergistic flocculant. scu.edu.cn This process works by destabilizing the oil-water interface, leading to effective separation. scu.edu.cn

The performance of these polymers is often evaluated by their ability to reduce turbidity and remove contaminants. The table below illustrates the effectiveness of a specific this compound-based copolymer in treating oily wastewater from offshore oilfields.

Table 1: Performance of Acrylate-Methacrylic Acid Copolymer Emulsion (EMASA) in Oily Wastewater Treatment scu.edu.cn

Parameter Initial Value Value After Treatment with EMASA (30 mg/L) Oil Removal Rate (%)
Oil Content in Outlet Water (mg/L) 255.75 197.58 22.74
Overall Oil Removal Rate (%) 95.5 96.52 -

This compound-based polymers also function as dispersants, preventing the formation of scale and deposits in water systems. irowater.com By adsorbing onto the surface of microcrystals or sand particles of calcium carbonate, calcium phosphate, and calcium sulfate (B86663), these polymers keep them suspended in the water, preventing them from settling and forming hard scale. irowater.com This dispersing action is critical in industrial water systems, such as cooling towers and boilers, where scale buildup can lead to significant operational inefficiencies and damage.

Utilization in the Petroleum Industry (e.g., Lubricating Oil Additives)

In the petroleum industry, polymers derived from this compound are extensively used as additives to enhance the performance of lubricating oils. researchgate.net These additives, primarily polyalkylmethacrylates (PAMA), play a crucial role in improving the viscosity index (VI) and lowering the pour point of lubricants, ensuring their effectiveness across a wide range of operating temperatures. researchgate.netippi.ac.ir

PAMA-based viscosity index improvers work by expanding their coil size as the temperature of the oil increases. researchgate.net This expansion counteracts the natural tendency of the oil to thin at higher temperatures, thus maintaining a more stable viscosity. researchgate.net The versatility of PAMA chemistry allows for the production of polymers with desired compositions and properties by modifying the polymer architecture and comonomer compositions. researchgate.net Research has demonstrated that the length of the alkyl chain in the methacrylate ester significantly influences the polymer's effectiveness as a VI improver. ippi.ac.ir

Pour point depressants (PPDs) based on this compound copolymers are designed to prevent the formation and agglomeration of wax crystals in lubricating oils at low temperatures. tandfonline.comtandfonline.com These "comb-like" polymers co-crystallize with the wax particles, modifying their crystal structure and inhibiting the formation of a rigid network that would impede oil flow. researchgate.net This ensures that the lubricant remains fluid at low temperatures, which is critical for engine start-up in cold climates. The effectiveness of these additives is dependent on factors such as the molar ratio of the comonomers and the concentration of the additive in the oil. tandfonline.com

The following table summarizes the impact of a this compound ester-maleic anhydride (B1165640) (AM) copolymer on the solidification point of different lube oils.

Table 2: Effect of this compound Ester-Maleic Anhydride Copolymer on Lube Oil Solidification Point tandfonline.com

Lube Oil Base Stock Solidification Point without Additive (°C) Solidification Point with AM Copolymer (°C) Solidification Point Depression (°C)
Lube Oil 1 -9 -32 23
Lube Oil 2 -12 -30 18
Lube Oil 3 -15 -31 16

Furthermore, amine-containing copolymers of this compound esters act as effective dispersant viscosity modifiers, helping to keep soot and other contaminants suspended in the oil, preventing sludge formation and maintaining engine cleanliness. researchgate.net

Role in Scientific Research and Development of Laboratory Chemicals

This compound is a fundamental building block in polymer science, serving as a versatile monomer for the synthesis of a wide array of polymers with tailored properties for scientific research and laboratory applications. labdepotinc.comwikipedia.org Its polymerizable, unsaturated, monocarboxylic acid functional group allows it to be a precursor for its esters, most notably methyl methacrylate (MMA), which is then used to produce poly(methyl methacrylate) (PMMA). wikipedia.org

In research, polymers and copolymers of this compound are used to develop novel materials for various advanced applications. For example, they are used in the creation of pH-responsive hydrogels for controlled drug delivery systems. polysciences.com The carboxylic acid groups in the polymer chain can ionize in response to changes in pH, causing the hydrogel to swell or shrink, thereby releasing an entrapped active ingredient. taylorandfrancis.com Furthermore, these polymers are investigated for their potential in biomedical applications, such as in bone cements and bioadhesives, due to their biocompatibility and adhesive properties. polysciences.com

This compound is also employed in the synthesis of laboratory chemicals and reagents. It is used to prepare poly(this compound)/montmorillonite nanocomposites, which have applications in processes like leather tanning. labiostring.com Moreover, it acts as a precursor for the synthesis of other important laboratory chemicals, including N-substituted methacryl amides and acryloyl chloride. labiostring.com In the field of nanotechnology, this compound can be used as a stabilizing agent, forming a capping layer on the surface of nanoparticles, or as a surfactant to control nanocrystal growth.

The table below highlights various research applications of this compound-based polymers.

Table 4: Research Applications of this compound-Based Polymers

Polymer/Copolymer System Research Application Area Reference
Poly(this compound) (PMAA) pH-responsive drug delivery, hydrogels nih.govtaylorandfrancis.com
Poly(methyl methacrylate/methacrylic acid) [80:20] Biomedical materials, coatings, adhesives polysciences.com
PMAA/montmorillonite nanocomposites Leather tanning processes labiostring.com
Copolymers of this compound Tablet coatings for controlled dissolution wikipedia.org
This compound as a stabilizing agent Nanoparticle synthesis and control

Environmental Fate, Transport, and Degradation of Methacrylic Acid

Environmental Persistence and Biodegradation Mechanisms

Methacrylic acid is characterized by its relatively low persistence in the environment, primarily due to its susceptibility to biodegradation. Studies indicate that MAA is readily biodegradable by microorganisms present in both aquatic environments and wastewater treatment plants mpausa.orgecetoc.orgoecd.org. Laboratory tests, such as those following OECD guidelines, have demonstrated complete mineralization, with high Biochemical Oxygen Demand (BOD) and Dissolved Organic Carbon (DOC) removal rates mpausa.orgoecd.org. For instance, it has shown an 81% BOD in OECD TG 301C tests and a 94.2% DOC removal in OECD TG 301E tests, classifying it as readily biodegradable oecd.org.

Due to its rapid degradation, this compound is not expected to accumulate in environmental compartments or enter the food chain mpausa.org. In natural waters and soil, microbial communities can effectively break down MAA. It is recognized as a physiological substrate, potentially metabolized via pathways related to the citric acid cycle ecetoc.org. While specific half-lives in soil and water are not consistently reported for MAA itself, the general consensus points to rapid breakdown, suggesting that environmental concentrations would be transient unless continuously released mpausa.orgecetoc.orgoecd.org. For its ester, methyl methacrylate (B99206) (MMA), aqueous aerobic degradation half-lives are estimated between 1 to 4 weeks, and anaerobic half-lives between 4 to 16 weeks canada.cawho.int.

Photodegradation Pathways in Atmospheric and Aquatic Environments

In the atmosphere, this compound is primarily degraded through reactions with photochemically produced hydroxyl radicals (OH) mpausa.orgoecd.orgwho.int. Estimates for the atmospheric half-life due to OH radical reactions vary, with reported values ranging from approximately 4.5 hours to 9.7 hours oecd.orgwho.int. One source specifically estimates the atmospheric half-life for this compound (MAA) by hydroxyl radicals at 6.9 hours mpausa.org, while another suggests 6.12 hours ecetoc.org. This compound can also react with ozone in the atmosphere, with an estimated half-life of approximately one day for methacrylate esters mpausa.org. These atmospheric degradation processes are generally rapid, limiting the potential for long-range transport in the air mpausa.orgwho.int.

In aquatic environments, direct photolysis of this compound is not considered a significant degradation pathway canada.ca. While hydrolysis can occur, it is pH-dependent and generally not considered a primary rapid degradation route for MAA itself, though it is relevant for its esters oecd.orgcanada.ca.

Volatility and Environmental Distribution Modeling Across Compartments (Air, Water, Soil)

The environmental distribution of this compound is influenced by its physicochemical properties, including its water solubility, vapor pressure, and partitioning coefficients. This compound exhibits moderate water solubility, reported as 89 g/L at 25°C oecd.org, and a vapor pressure of 0.9 hPa oecd.org. Its octanol-water partition coefficient (log Kow) is low, around 0.93 oecd.org, indicating a preference for the aqueous phase over organic phases.

Modeling studies using fugacity approaches predict the partitioning of this compound across different environmental compartments. One such model suggests that if released into the environment, approximately 97% of this compound would partition into water, with only minor amounts expected in air (2.9%) and soil (0.1%) oecd.org. Other models, particularly those assessing methyl methacrylate, show varying distributions, with some indicating a higher proportion in air (e.g., 57.1% to 86.6%) and lower in water and soil oecd.orgwho.int. However, given MAA's higher water solubility and lower vapor pressure compared to MMA, its tendency to remain in the hydrosphere is a consistent finding ecetoc.orgoecd.org. The low calculated organic carbon-water (B12546825) partition coefficient (Koc) of 2.4 suggests that this compound is not expected to adsorb significantly to soil or sediment oecd.org.

Table 1: Key Physicochemical Properties of this compound

PropertyValueUnitReference
Water Solubility89g/L oecd.org
Vapor Pressure0.9hPa oecd.org
Log Kow0.93- oecd.org
Koc (calculated)2.4- oecd.org

Table 2: Environmental Distribution Modeling (Fugacity Level III)

CompartmentModel 1 (%)Model 2 (MMA) (%)Model 3 (MMA) (%)Reference
Air2.957.186.6 oecd.org, oecd.org, who.int
Water9716.213.1 oecd.org, oecd.org, who.int
Soil0.126.6<0.4 oecd.org, oecd.org, who.int
Sediment--<0.4 who.int

Bioconcentration and Bioaccumulation Potential in Aquatic and Terrestrial Organisms

This compound exhibits a low potential for bioconcentration and bioaccumulation in organisms. Its low log Kow value (0.93) suggests a limited affinity for lipid tissues, which is a key factor in bioaccumulation oecd.org. For methyl methacrylate (MMA), a similar compound, a log Kow of approximately 0.97 leads to an estimated bioconcentration factor (BCF) of about 3, indicating that it is not expected to bioconcentrate or biomagnify in food chains canada.ca. Consistent with this, this compound is not expected to accumulate significantly in aquatic or terrestrial organisms due to its rapid metabolism and low lipophilicity ecetoc.orgoecd.org.

Analysis of Environmental Release Sources and Transport Pathways

The primary sources of this compound release into the environment are associated with its industrial production and use as a chemical intermediate and co-monomer ecetoc.orgoecd.org. While releases during manufacturing processes and typical usage are generally very low, trace amounts can enter wastewater streams mpausa.org. In specific industrial applications, such as the use of grouting agents containing hydroxyethyl-methacrylate, significant releases of MAA into the hydrosphere via drainage water have been documented, leading to localized elevated water concentrations oecd.org.

Once released, this compound predominantly partitions into the hydrosphere due to its high water solubility ecetoc.orgoecd.org. Transport in air is limited due to its rapid atmospheric degradation mpausa.orgwho.int. Evaporation from soil is also expected to be rapid, owing to its volatility canada.cawho.int. The low adsorption to soil and sediment further facilitates its movement within aquatic systems oecd.orgoecd.org.

Table 3: Atmospheric Degradation Half-Lives of this compound and Related Compounds

Compound / ReactionEstimated Half-LifeUnitReference
This compound (MAA) + OH6.9h mpausa.org
This compound (MAA) + OH6.12h ecetoc.org
This compound (MAA) + OH4.5h oecd.org
This compound (MAA) + OH1.1–9.7h who.int
Methacrylate Esters + Ozone~1day mpausa.org

Table 4: Biodegradation of this compound

Test/ParameterResultUnitReference
BiodegradabilityReadily- mpausa.orgecetoc.orgoecd.org
Biodegradation (OECD TG 301C)81% BOD% oecd.org
Biodegradation (OECD TG 301E)94.2% DOC% oecd.org
Aqueous Aerobic Half-life (MMA)1–4weeks canada.cawho.int
Anaerobic Half-life (MMA)4–16weeks canada.cawho.int

Toxicological Research and Biological Interactions of Methacrylic Acid

Molecular Mechanisms of Toxicity and Biological Activity

The toxicity of methacrylic acid is largely attributed to its inherent chemical reactivity, which allows it to interact with vital cellular components. Key mechanisms involve electrophilic reactions, the induction of oxidative stress, and the disruption of cellular metabolic processes.

Electrophilic Reactivity and Covalent Adduct Formation with Cellular Nucleophiles

This compound possesses an α,β-unsaturated carbonyl structure, rendering it an electrophile susceptible to nucleophilic attack. This electrophilic character is a primary driver of its toxicity. The molecule readily undergoes Michael-type addition reactions with cellular nucleophiles, which include thiol groups (-SH) found in glutathione (B108866) (GSH) and cysteine residues within proteins, as well as amino groups (-NH₂) in proteins and DNA bases core.ac.uknih.govfrontiersin.orguio.noiiarjournals.orgresearchgate.netnih.gov.

These reactions lead to the formation of covalent adducts. The binding of this compound to glutathione, a critical intracellular antioxidant, results in its depletion core.ac.ukuio.noresearchgate.net. This depletion compromises the cell's ability to neutralize reactive oxygen species (ROS), thereby initiating a cascade of cellular damage. Similarly, covalent binding to proteins can lead to their inactivation or denaturation, disrupting essential cellular functions and signaling pathways nih.govresearchgate.net. While direct evidence for DNA adduct formation by this compound itself is less emphasized in the provided literature compared to its esters, the potential for interaction with DNA nucleophiles exists due to its electrophilic nature nih.govfrontiersin.orgiiarjournals.org. The electrophilic reactivity is often quantified using parameters like the electrophilicity index (ω) and the chemical shift of the β-carbon (δCβ), which correlate with the propensity for Michael addition and subsequent toxicity nih.goviiarjournals.orgacs.org.

Induction of Oxidative Stress and Cellular Responses

The depletion of glutathione, a direct consequence of this compound's electrophilic reactivity, significantly impairs the cellular antioxidant defense system core.ac.ukuio.noresearchgate.net. This impairment leads to an overproduction of reactive oxygen species (ROS) and a disruption of the intracellular redox balance, a state known as oxidative stress core.ac.ukuio.noiiarjournals.orgiiarjournals.orgnih.govijbs.com. Oxidative stress can cause damage to cellular macromolecules, including lipids, proteins, and DNA, and can trigger various cellular responses such as apoptosis (programmed cell death) and cell cycle arrest core.ac.ukfrontiersin.orguio.no. While some studies suggest that increased ROS or reduced GSH levels are of limited importance for certain methacrylate-induced changes, the general consensus points to oxidative stress as a significant contributor to this compound's toxicity nih.govniom.no.

Inhibition of Key Metabolic Enzymes and Pathways

This compound has been shown to directly inhibit key metabolic enzymes, thereby disrupting cellular energy production and metabolic homeostasis frontiersin.org. A notable example is the inhibition of Pyruvate (B1213749) Formate (B1220265) Lyase (PFL), an enzyme crucial for anaerobic fermentation in bacteria like E. coli. This compound acts as a substrate analog and an irreversible mechanism-based inhibitor of PFL, forming a covalent adduct with a critical residue in the enzyme's active site acs.org. This specific enzyme inhibition highlights how this compound can interfere with fundamental metabolic pathways, impacting cellular viability and function.

In Vitro and In Vivo Toxicological Studies: Characterization of Cellular and Organismic Responses

Toxicological studies, employing both in vitro cell-based assays and in vivo animal models, have characterized the responses of biological systems to this compound and its related compounds.

In vitro studies have demonstrated that this compound and its derivatives can induce cytotoxicity, leading to cell death, apoptosis, and cell cycle alterations in various cell lines, including human bronchial epithelial cells and fibroblasts core.ac.ukfrontiersin.orguio.noresearchgate.net. For instance, this compound has been shown to inhibit the growth of human fibroblasts at concentrations of 5 mmol/L and HepG2 cells at concentrations above 10 mg/mL researchgate.net. In bacterial systems, this compound has been observed to reduce growth rates, with a concentration of 13.2 mM causing a 50% reduction in growth rate for E. coli frontiersin.org.

In vivo studies, particularly concerning aquatic organisms, indicate that this compound and its esters exhibit low to moderate toxicity. Acute and chronic toxicity data for aquatic species have shown LC/EC50 values ranging from approximately 2 to 170 mg/l for this compound and its lower alkyl esters tandfonline.com.

Genotoxicity assessments have revealed a complex picture. While this compound itself has shown negative results in bacterial gene mutation tests and is considered unlikely to express genotoxic activity under in vivo conditions, some of its esters, such as methyl methacrylate (B99206), have induced chromosomal aberrations and micronuclei in mammalian cells in vitro europa.eunih.govnih.gov. However, the biological relevance of some in vitro genotoxicity findings is questioned due to a lack of concordance with in vivo studies nih.gov.

Studies on skin sensitization indicate that while this compound itself may not show a sensitizing potential in standard animal tests, some methacrylate esters have demonstrated such potential, with implications for occupational health europa.eunih.govresearchgate.net.

Table 1: Cytotoxicity and Growth Inhibition Data for this compound

Organism/Cell TypeEndpointValueReference
E. coli50% Growth Inhibition (mM)13.2 frontiersin.org
Human FibroblastsCell Growth Impairment (mmol/L)5 researchgate.net
HepG2 cells>50% Cell Growth Inhibition (mg/mL)>10 researchgate.net
Aquatic Organisms (fish, invertebrates, algae)Acute LC/EC50 (mg/L)2 - 170 (range for MA and C1-4 esters) tandfonline.com

Application of Quantitative Structure-Activity Relationships (QSARs) in Toxicological Assessment

Quantitative Structure-Activity Relationships (QSARs) are computational tools that correlate a chemical's structure with its biological activity or toxicity. These models are valuable for predicting the toxicological profiles of chemicals, including this compound and its derivatives, thereby reducing the need for extensive animal testing tandfonline.comnih.govnih.gov.

QSARs have been developed to assess the environmental fate and aquatic toxicity of this compound esters, using parameters like the octanol-water partition coefficient (log Kow) as descriptors tandfonline.com. These models have successfully predicted toxicity endpoints for related compounds, demonstrating their utility in risk assessment tandfonline.comnih.govresearchgate.net. For instance, QSARs have been used to predict cytotoxicity (e.g., MTT assay EC25) and glutathione reactivity (EC50) based on molecular descriptors, achieving correlation coefficients of approximately 0.9 researchgate.net. In the context of skin sensitization, QSAR approaches have been evaluated alongside in vitro methods to predict the sensitizing potential of methacrylate esters and this compound nih.govresearchgate.net.

Metabolic Fate of this compound and its Esters in Mammalian Systems

The metabolism of this compound and its esters in mammalian systems is characterized by rapid hydrolysis and subsequent processing. Methyl methacrylate (MMA), a prominent ester, is rapidly hydrolyzed in the body to this compound and methanol (B129727) europa.eunih.govepa.goveuropa.eu. This hydrolysis is a key metabolic step, as the toxicity profile of MMA is often considered in conjunction with that of this compound, with the ester being potentially more readily absorbed due to higher lipophilicity europa.eu.

Once formed, this compound undergoes further metabolism. Studies in rats indicate that it is largely metabolized to fully oxidized carbon dioxide, which is exhaled, with a very small proportion excreted in the urine as thioethers nih.govecetoc.org. The rapid metabolism and excretion suggest that this compound does not tend to persist in mammalian systems. However, the initial hydrolysis of esters can release this compound, which, due to its reactivity and acidic nature, can exert local irritant effects researchgate.neteuropa.eu.

List of Compounds Mentioned:

this compound (MAA)

Methyl methacrylate (MMA)

2-hydroxyethyl methacrylate (HEMA)

Ethyl methacrylate

Butyl methacrylate (n-BMA, i-BMA)

2-EHMA (2-ethylhexyl methacrylate)

Glycerol dimethacrylate (GDMA)

Triethyleneglycol dimethacrylate (TEGDMA)

Bisphenol-A-glycidyl-dimethacrylate (BisGMA)

Methacryloxylethyl Cetyl Ammonium (B1175870) Chloride (DMAE-CB)

Acrylates

Cinnamates

Advanced Analytical and Characterization Techniques for Methacrylic Acid and Its Polymers

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in providing detailed information about the chemical structure and bonding within methacrylic acid and its polymers. These methods probe the interaction of electromagnetic radiation with the material to reveal characteristic molecular fingerprints.

¹H-NMR Spectroscopy is routinely used to identify and quantify the protons in a molecule. In this compound, distinct signals are observed for the vinyl protons, the methyl protons, and the carboxylic acid proton. chemicalbook.com For PMAA, the disappearance of the vinyl proton signals confirms polymerization, while the signals from the polymer backbone and the methyl and carboxylic acid side groups provide insight into the polymer's structure. researchgate.net The chemical shifts in the ¹H-NMR spectrum of this compound are influenced by the solvent used. chemicalbook.com

¹³C-NMR Spectroscopy provides information about the carbon skeleton of the molecule. For PMAA and its copolymers, ¹³C-NMR is particularly useful for determining the tacticity of the polymer chain (i.e., the stereochemical arrangement of the monomer units). auremn.orgresearchgate.net The chemical shifts of the quaternary carbon, the carbonyl carbon, the backbone methylene (B1212753) and methine carbons, and the methyl carbon can be assigned to different stereochemical configurations (pentads) and compositional arrangements (triads) in copolymers. researchgate.net

2D NMR techniques , such as Heteronuclear Single Quantum Coherence (HSQC), are employed to correlate proton and carbon signals, aiding in the definitive assignment of complex spectra, especially for copolymers or when signals overlap in 1D spectra. rsc.org

In-situ NMR is a valuable tool for monitoring the kinetics of polymerization in real-time. mdpi.comacs.orgchemrxiv.orguiowa.edu By acquiring spectra at regular intervals during the polymerization reaction, the disappearance of monomer signals and the appearance of polymer signals can be tracked to determine the rate of conversion. mdpi.comcolab.ws This technique allows for the investigation of the effects of various reaction parameters, such as monomer concentration and temperature, on the polymerization kinetics without the need for sample extraction. mdpi.com

Below is a table summarizing typical NMR chemical shifts for this compound.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)~12.2~177
Vinyl (=CH₂)~6.26, ~5.68~121
Quaternary Carbon (=C(CH₃))-~142
Methyl (-CH₃)~1.96~19

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups present in a molecule. The FTIR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent chemical bonds. researchgate.net Upon polymerization to PMAA, characteristic changes in the spectrum are observed, most notably the disappearance of the C=C stretching vibration of the monomer. researchgate.net

Key characteristic absorption bands for this compound and poly(this compound) are detailed in the table below. The presence of a broad O-H stretching band in both the monomer and polymer is indicative of hydrogen bonding. researchgate.netarxiv.org

Vibrational Mode This compound (cm⁻¹) Poly(this compound) (cm⁻¹)
O-H Stretch (Carboxylic Acid)3500-2800 (broad)3500-2700 (broad)
C-H Stretch (Methyl)~2928~2950
C=O Stretch (Carboxylic Acid)~1690-1700~1700
C=C Stretch~1635Absent

FTIR is also a valuable tool for studying the interactions in polymer blends and copolymers containing this compound, as shifts in the characteristic peaks can indicate hydrogen bonding between different polymer components. arxiv.org

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. A key advantage of Raman spectroscopy is its low interference from water, making it particularly well-suited for studying polymerization reactions in aqueous solutions. acs.org It can be used to monitor polymerization kinetics by following the decrease in the intensity of the C=C double bond stretching band of the monomer. acs.org

In addition to kinetic studies, Raman spectroscopy provides insights into the structural aspects of PMAA, such as the nature of hydrogen bonding between the carboxylic acid groups. acs.org The technique is sensitive to conformational changes in the polymer chain, which can be influenced by factors like pH in aqueous solutions. acs.org

The table below highlights key Raman shifts for this compound.

Vibrational Mode This compound (cm⁻¹)
C=O Stretch~1650-1670
C=C Stretch~1630-1640
C-C Stretch~800-900

Chromatographic Techniques for Separation and Molecular Weight Determination

Chromatographic techniques are essential for separating polymer chains based on their size or chemical composition. This separation is crucial for determining the molecular weight distribution and for analyzing the compositional heterogeneity of copolymers.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molar mass distribution of polymers. researchgate.netnih.gov The principle of SEC involves the separation of polymer molecules based on their hydrodynamic volume in solution. nih.gov Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules can penetrate the pores and have a longer elution time. nih.gov

The accurate determination of the molar mass distribution of PMAA by SEC can be challenging due to interactions between the carboxylic acid groups of the polymer and the stationary phase. researchgate.net To overcome these issues, aqueous SEC is often performed using a salt/buffer eluent to suppress polyelectrolyte effects. lcms.cz An alternative approach involves the esterification of the carboxylic acid groups to their corresponding methyl esters, allowing for analysis using a tetrahydrofuran (B95107) (THF)-based SEC system. researchgate.net Both methods can provide reliable results for PMAA. researchgate.net

The output of an SEC analysis is a chromatogram that can be used to calculate various molar mass averages, including the number-average molar mass (Mₙ), the weight-average molar mass (Mₙ), and the dispersity (Đ = Mₙ/Mₙ). nih.gov

Parameter Description
Mₙ (Number-Average Molar Mass)The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Mₙ (Weight-Average Molar Mass)An average that is biased towards larger molecules.
Đ (Dispersity)A measure of the breadth of the molar mass distribution. A value of 1 indicates a monodisperse polymer.

Liquid Adsorption Chromatography (LAC) is a powerful technique for separating copolymers based on their chemical composition rather than their molar mass. researchgate.net This is particularly useful for characterizing copolymers of this compound with other monomers, such as acrylates or styrene (B11656). acs.org

In LAC, the separation is based on the differential adsorption of copolymer chains with varying compositions onto the stationary phase. By using a solvent gradient, where the eluent composition is changed over time, it is possible to selectively desorb and elute fractions of the copolymer with different chemical compositions. researchgate.net This allows for the determination of the chemical composition distribution within a copolymer sample, which is a critical parameter influencing its properties.

Mass Spectrometry (MS) for Polymer Architecture and End-Group Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of large macromolecules like polymers with minimal fragmentation. tuwien.atyoutube.com In this method, the polymer sample is co-crystallized with a highly absorbing matrix. A pulsed laser irradiates the sample, and the matrix absorbs the laser energy, leading to the gentle desorption and ionization of the polymer molecules, typically by forming adducts with cations like Na⁺. youtube.com

The resulting ions are accelerated into a time-of-flight analyzer, and their mass-to-charge ratio (m/z) is determined based on the time it takes them to reach the detector. The resulting mass spectrum shows a distribution of polymer chains, with individual peaks separated by the mass of the repeating monomer unit. This allows for unambiguous confirmation of the monomer identity. Crucially, the absolute mass of the peaks can be used to identify the polymer's end-groups. nih.gov The mass of any given polymer chain (n-mer) can be calculated using the following formula:

Mn-mer = (n × MRU) + MEG1 + MEG2 + Mion

Where:

Mn-mer is the observed mass of the polymer chain with n repeat units.

n is the degree of polymerization.

MRU is the mass of the repeating unit (86.09 g/mol for this compound).

MEG1 and MEG2 are the masses of the two end-groups.

Mion is the mass of the cationizing agent (e.g., 22.99 g/mol for Na⁺).

By analyzing the mass of the observed peaks, the masses of the end-groups can be precisely determined, providing critical information on the polymer's architecture and the mechanism of its synthesis. nih.gov

Table 1: Example Calculation for End-Group Analysis of a Poly(this compound) Oligomer by MALDI-TOF MS This interactive table demonstrates how end-group masses are determined from a hypothetical MALDI-TOF MS peak.

Parameter Value Description
Observed Mass (Mn-mer) 1141.28 g/mol The m/z value of a specific peak in the mass spectrum.
Degree of Polymerization (n) 12 The number of repeating monomer units for this specific peak.
Repeat Unit (RU) This compound The monomer unit of the polymer.
Mass of Repeat Unit (MRU) 86.09 g/mol The molecular weight of the this compound monomer.
Cationizing Ion Na⁺ The ion adduct formed during ionization.
Mass of Ion (Mion) 22.99 g/mol The molecular weight of the sodium ion.

| Calculated Total End-Group Mass (MEG1 + MEG2) | 85.2 g/mol | Calculated as: M_n-mer - (n * M_RU) - M_ion. This value corresponds to the combined mass of the initiator and terminating agent fragments. |

Thermal Analysis Techniques for Polymer Transitions and Stability

Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature. They are essential for understanding the service temperature range, processing conditions, and thermal stability of polymers.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. nih.gov It is highly effective for characterizing the thermal transitions of polymers. researchgate.net For amorphous polymers like poly(this compound), the most important transition detected by DSC is the glass transition temperature (Tg). researchgate.net The Tg is the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. researchgate.net This transition appears as a step-like change in the heat capacity on the DSC thermogram.

For semi-crystalline polymers, DSC can also detect the melting temperature (Tm), which appears as an endothermic peak, and the crystallization temperature (Tc) upon cooling, which appears as an exothermic peak. researchgate.net These parameters are crucial for determining the processing and application conditions of this compound-based polymers. For instance, studies on poly(methyl methacrylate) (PMMA) have shown how factors like polymer chain confinement can significantly alter the glass transition temperature. acs.org

Table 2: Glass Transition Temperatures (Tg) of Poly(methyl methacrylate) (PMMA) under Different Conditions

Sample Condition Glass Transition Temperature (Tg)
Bulk PMMA 108 °C
PMMA adsorbed on silica (B1680970) (1.0Am) 136 °C
PMMA adsorbed on silica (0.6Am) 158 °C

Data sourced from modulated DSC studies, showing the effect of surface adsorption on Tg. acs.org

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.com It is primarily used to evaluate the thermal stability and decomposition profile of polymers. The TGA instrument consists of a high-precision microbalance and a furnace, which heats the sample according to a set program. youtube.com

The output of a TGA experiment is a curve plotting mass percentage versus temperature. From this curve, the onset temperature of decomposition can be determined, which is a key indicator of the material's thermal stability. youtube.com For poly(this compound), thermal degradation typically occurs in distinct stages. The first stage often involves the conversion of the poly-acid into poly(methacrylic anhydride) through intramolecular dehydration. researchgate.net Subsequent stages at higher temperatures involve the decomposition of the polymer backbone. researchgate.net TGA can also be used to quantify the composition of polymer blends and composites. youtube.com

Table 3: Thermal Decomposition Stages of this compound Polymers from TGA

Polymer Decomposition Stage Temperature Range Mass Loss (%) Description
Poly(this compound) Stage 1 ~251 °C - Conversion to poly(methacrylic anhydride) via dehydration. researchgate.net
Poly(this compound) Stage 2 ~417 °C - Decomposition of the anhydride (B1165640) structure. researchgate.net

Microscopic Techniques for Morphological Characterization

The morphology of this compound polymers, including their surface topography and internal structure, is crucial for understanding their physical properties and performance in various applications. Electron microscopy techniques are powerful tools for visualizing these features at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface of a material. In the context of poly(this compound) (PMAA) and its derivatives, SEM is invaluable for characterizing the morphology of hydrogels, microparticles, and composite materials. The technique involves scanning the sample with a focused beam of electrons, and the signals arising from the electron-sample interactions are used to generate an image.

The morphology of interpenetrating polymeric networks (IPNs) composed of the temperature-sensitive poly(N-isopropyl acrylamide) (PNIPAAm) and the pH-sensitive poly(this compound) (PMAA) have been investigated by SEM. nih.gov These studies reveal that the porous structure of the IPN hydrogels is significantly influenced by the preparation method, specifically the drying technique, as well as by environmental conditions such as pH and temperature. For instance, a decrease in pH and an increase in temperature can lead to a significant reduction in the pore size of the swollen IPN hydrogels. nih.gov

Cryogenic SEM (cryo-SEM) is a specialized SEM technique that allows for the observation of samples in their hydrated or "wet" state, which is particularly useful for studying hydrogels. By flash-freezing the sample, cryo-SEM minimizes the structural artifacts that can be introduced during conventional drying methods, providing a more accurate representation of the hydrogel's morphology in its swollen state. nih.gov

Rheological and Dynamic Mechanical Analysis for Mechanical Properties

Rheology is the study of the flow and deformation of matter. For polymeric materials like those derived from this compound, rheological and dynamic mechanical analysis (DMA) are essential for characterizing their viscoelastic properties. These properties, which combine both viscous (liquid-like) and elastic (solid-like) characteristics, are critical for predicting the material's behavior under stress and strain.

Concentrated aqueous solutions of poly(this compound) can exhibit a phenomenon known as antithixotropy, where the viscosity of the solution increases over time under constant shear. acs.orgresearchgate.net This behavior is influenced by factors such as polymer concentration and the degree of ionization. acs.orgresearchgate.net Such shear-induced gel formation is attributed to the formation of a transient network as shear forces promote intermolecular connections between polymer aggregates. acs.orgresearchgate.net

Dynamic Mechanical Analysis (DMA) is a powerful technique used to measure the mechanical properties of materials as a function of temperature, time, and frequency. In a typical DMA experiment, a sinusoidal stress is applied to a sample, and the resulting strain is measured. From this, the storage modulus (E' or G'), which represents the elastic response, and the loss modulus (E'' or G''), which represents the viscous response, can be determined. The ratio of the loss modulus to the storage modulus is known as the damping factor or tan delta (tan δ), which provides information about the energy dissipation of the material.

For hydrogels, DMA can provide insights into their stiffness, strength, and energy-damping capabilities. For instance, in hydrogel blends of poly(acrylic acid) and poly(vinyl alcohol-vinyl acetate), the storage modulus was found to be influenced by the type of cross-linking agent used and subsequent thermal treatment. nih.gov

The viscoelastic behavior of interpolymer complexes (IPCs) formed between poly(ethylene oxide) (PEO) and poly(this compound) (PMAA) is highly dependent on pH. Rheological studies have shown a distinct transition from viscous to elastic behavior as the pH is lowered from 5.75 to 4.75. acs.org This change is attributed to the formation of hydrogen-bond cross-links between the PEO and PMAA chains at lower pH values. acs.org

The table below presents the storage (G') and loss (G'') moduli for PEO-PMAA interpolymer complexes at different pH values, illustrating the significant impact of pH on the viscoelastic properties of these systems.

pHStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
5.75~1~10
5.50~10~15
5.25~100~20
5.00~500~30
4.75~1000~40

Complementary Characterization Methods (e.g., Light Scattering, Analytical Centrifugation, Small-Angle Neutron Scattering (SANS))

In addition to microscopy and rheology, a variety of other analytical techniques are employed to gain a comprehensive understanding of the structure and behavior of this compound and its polymers in solution.

Light Scattering is a non-invasive technique used to determine the size, molar mass, and shape of macromolecules in solution. In a light scattering experiment, a laser beam is passed through a polymer solution, and the scattered light is detected at various angles. The intensity of the scattered light is related to the molar mass and concentration of the polymer, while the angular dependence of the scattered light provides information about the radius of gyration (Rg), which is a measure of the polymer's size.

Studies on aqueous solutions of poly(this compound) have utilized light scattering to investigate its properties. For instance, the weight-average molar mass of a single PMAA chain has been estimated to be around 131 kg/mol . researchgate.net Furthermore, light scattering data has indicated that PMAA is inter-molecularly associated in 0.1 M HCl. researchgate.net The radius of gyration for the sodium salt of PMAA in 0.1 M NaCl was found to be 47 nm, while for PMAA in 0.1 M HCl at 25 °C, it was 20.4 nm. researchgate.net

Analytical Ultracentrifugation (AUC) is a technique that involves subjecting a sample to a strong centrifugal field and monitoring its sedimentation behavior over time. wikipedia.org This method can provide information on the molar mass, size, shape, and interactions of macromolecules in solution. wikipedia.org

AUC has been used to study the pH-induced conformational changes of poly(this compound) in aqueous solutions. rsc.orgustc.edu.cnresearchgate.net By measuring the sedimentation and diffusion coefficients at different pH values, it was determined that PMAA chains adopt a collapsed structure at low pH and a more stretched conformation at a pH higher than 5.2. rsc.orgustc.edu.cnresearchgate.net The sedimentation coefficient was observed to have a minimum value at a pH of approximately 6.0, which is thought to be related to both conformational changes and the hydration state of the PMAA chains. rsc.orgustc.edu.cnresearchgate.net

Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of materials on a length scale of 1 to 100 nanometers. It is particularly useful for investigating the conformation of polymer chains, the morphology of block copolymers, and the structure of polymer blends and solutions. SANS experiments involve bombarding a sample with a beam of neutrons and measuring the angular distribution of the scattered neutrons. The scattering pattern provides information about the size, shape, and arrangement of the scattering objects within the sample.

SANS studies have been conducted on solutions of poly(this compound) to investigate the influence of polymer concentration, degree of ionization, temperature, and salt content on the solution structure. iaea.org This technique has also been employed to probe the nanoscale distribution of poly(methyl methacrylate) (PMMA) within transparent wood biocomposites, providing insights into how the polymer is distributed within the cell wall of the wood. acs.org

The following table summarizes key parameters obtained from these complementary techniques for poly(this compound) under different conditions.

TechniqueParameterValueConditionsReference
Light ScatteringWeight-Average Molar Mass (Mw)131 kg/molNaPMA in 0.1 M NaCl researchgate.net
Light ScatteringRadius of Gyration (Rg)47 nmNaPMA in 0.1 M NaCl researchgate.net
Light ScatteringRadius of Gyration (Rg)20.4 nmPMAA in 0.1 M HCl at 25 °C researchgate.net
Analytical UltracentrifugationConformationCollapsedLow pH rsc.orgustc.edu.cnresearchgate.net
Analytical UltracentrifugationConformationStretchedpH > 5.2 rsc.orgustc.edu.cnresearchgate.net

Emerging Research Directions and Future Outlook for Methacrylic Acid

Innovations in Sustainable Manufacturing and Green Chemistry Principles

A significant thrust in MAA research is the development of sustainable and environmentally friendly production methods, moving away from traditional petrochemical routes with their inherent environmental concerns frontiersin.orgnih.govresearchgate.nettechconnect.orgsemanticscholar.org. The focus is on utilizing renewable feedstocks and employing greener chemical processes.

Bio-based Production Pathways: Considerable effort is directed towards producing MAA from biomass-derived sources. Promising routes involve the conversion of sugars into intermediates that can then be transformed into MAA.

Itaconic Acid Conversion: Itaconic acid, produced via fermentation of sugars, serves as a key intermediate. Chemical decarboxylation of itaconic acid to MAA has been demonstrated using various metal catalysts, achieving conversion yields up to 40% with over 90% selectivity frontiersin.orgnih.govabsfocalpoint.nlnih.gov.

Citramalic Acid Route: A hybrid approach combining microbial fermentation and thermal catalysis is being explored. Engineered Escherichia coli can produce citramalic acid from glucose with high yields (up to 91% of theoretical maximum). Subsequent thermal heterogeneous catalysis converts citramalate (B1227619) to MAA, with selectivities around 71% achieved using catalysts like alumina (B75360) acs.orgresearchgate.netresearchgate.net.

Other Bio-based Intermediates: Research also investigates the conversion of isobutyric acid (IBA) and hydroxy isobutyric acids (HIBA) into MAA, with engineered E. coli showing promise for high-titer IBA production frontiersin.orgnih.govnih.gov.

Advanced Catalysis: The development of sustainable catalytic processes is crucial. Researchers are designing solid catalysts, such as hexa-aluminates (e.g., barium hexa-aluminate), for the production of MAA from bio-based organic acids like citric, itaconic, and aconitic acid. These catalysts operate under mild conditions and avoid the use of toxic chemicals or expensive noble metals ki.si. Keggin-type heteropolycompounds are also being investigated for the direct conversion of isobutane (B21531) to MAA researchgate.netrsc.org.

Green Petrochemical Routes: Alongside bio-based methods, advancements in petrochemical processes are also being pursued. Newer technologies utilizing ethylene (B1197577) as a feedstock are gaining traction, offering advantages in terms of reduced waste generation and lower investment costs compared to older methods like the Acetone (B3395972) Cyanohydrin (ACH) route frontiersin.orgnih.gov.

Table 1: Selected Bio-based Routes for Methacrylic Acid Production

IntermediateFeedstockConversion MethodKey Catalyst/Process TypeReported Selectivity/Yield (approx.)Reference(s)
Itaconic AcidSugarsChemical decarboxylationMetal catalysts~40% conversion, >90% selectivity frontiersin.orgnih.govabsfocalpoint.nl
Citramalic AcidGlucoseFermentation (engineered E. coli) + Thermal CatalysisEngineered E. coli, Alumina~91% yield (intermediate), ~71% MAA acs.orgresearchgate.netresearchgate.net
Isobutyric Acid (IBA)GlucoseFermentation (engineered E. coli) + Chemical ConversionEngineered E. coli90 g/L titer (IBA) frontiersin.orgnih.gov
BioisobutanolBiomassCatalytic ProcessInvestigationalN/A researchgate.nettechconnect.org

Development of Novel Bio-based this compound Derivatives and Polymers

The focus on sustainability extends to the development of new MAA derivatives and polymers synthesized from renewable resources. This aims to create materials with comparable or superior properties to their petrochemical counterparts, while offering a reduced environmental footprint.

Bio-derived Monomers: Research is actively exploring the synthesis of MAA and its esters from bio-based platform chemicals. This includes utilizing intermediates like lactic acid, glycerol, and 3-hydroxypropionic acid for acrylic acid production, and itaconic acid or 2-hydroxyisobutyric acid for MAA nih.gov.

Glucose-Derived Polymers: Polymerizable glucose derivatives, synthesized by reacting glucose with this compound, are being investigated for creating biodegradable polymers that exhibit properties similar to poly(methyl methacrylate) (PMMA) nih.gov.

Terpene-Based Methacrylates: Monoterpenes, sourced from renewable resources such as camphor (B46023) or pinene, are being utilized to produce bio-based methacrylates like Isobornyl Methacrylate (B99206) (IBOMA). IBOMA offers high glass transition temperature (Tg), hardness, and resistance properties, making it a sustainable alternative to petroleum-derived monomers in coatings and adhesives rsc.orgulprospector.com.

Engineering of Advanced Functional Polymers with Tailored Properties for Specific Applications

This compound's carboxylic acid group provides a reactive handle for creating functional polymers with tailored properties for diverse applications, particularly in advanced materials and biomedical fields.

Copolymerization for Enhanced Functionality: MAA is frequently copolymerized with other monomers to impart specific characteristics. For instance, copolymers with N,N-dimethylacrylamide (PDMAM) yield pH-responsive hydrogels suitable for controlled drug delivery mdpi.comnih.gov. Similarly, copolymers with N-isopropylacrylamide (NIPAM) create thermoresponsive polymers ontosight.ainih.gov.

Biomedical Applications: MAA-containing polymers are gaining prominence in biomedical applications. Their biocompatibility, combined with the ability to introduce hydrophilicity and reactivity, makes them suitable for drug delivery systems, tissue engineering scaffolds, and biosensors ontosight.aiontosight.ainih.gov. For example, nanoparticles composed of polylactic acid (PLA) and this compound copolymer (PLA-MAA) are being developed to improve the adsorption and controlled release of drugs like methotrexate (B535133) nih.gov.

Advanced Composites: Methacrylate-functionalized polyhedral oligomeric silsesquioxane (MA-POSS) is employed as a versatile additive in polymer nanocomposites. It enhances mechanical, thermal, and optical properties, finding applications in electronics, aerospace, and automotive industries due to its reactive nature and ability to form tailored materials mdpi.com.

Dental Materials: this compound is a component in dental composites, and ongoing research investigates its release dynamics and the influence of polymerization methods on material performance and potential interactions within the oral environment mdpi.com.

Integration of this compound Derivatives into Smart Materials and Responsive Systems

The inherent properties of MAA, particularly its ionizable carboxylic acid group, make it an excellent building block for "smart" materials that respond to external stimuli like pH or temperature.

pH-Responsive Polymers: Poly(this compound) (PMAA) is a prime example of a pH-responsive polymer. Above its pKa (around 5.5), the carboxylic acid groups deprotonate, leading to increased hydrophilicity and swelling. This behavior is leveraged in drug delivery systems for targeted release in specific pH environments, such as the intestine mdpi.comnih.govbohrium.comasianpubs.orgmdpi.comresearchgate.net. Interpenetrating polymer networks (IPNs) incorporating PMAA are being developed for controlled drug delivery, demonstrating tunable swelling and release profiles mdpi.comnih.gov.

Thermoresponsive Materials: Copolymers containing MAA, such as those with N-isopropylacrylamide (PNIPAM-co-MAA), exhibit thermoresponsive characteristics. These materials can undergo reversible changes in solubility or conformation in response to temperature fluctuations, opening avenues for applications in controlled release and sensing ontosight.ainih.gov.

Advanced Drug Delivery Systems: The ability of MAA-based polymers to respond to pH changes makes them ideal candidates for oral drug delivery systems. Their bioadhesive properties can enhance residence time in the gastrointestinal tract, facilitating targeted drug release researchgate.net.

Identification of Persistent Challenges and Future Research Opportunities

Despite significant advancements, several challenges remain, guiding future research directions in MAA science.

Challenges in Sustainable Production:

Electron Management in Bio-routes: A key hurdle in biotechnological production is the management of excess electrons generated during metabolic pathways, which can lead to inefficient resource utilization and byproduct formation frontiersin.orgnih.gov.

Economic Viability: Achieving cost-competitiveness for bio-based MAA production against established, large-scale petrochemical processes remains a significant challenge, often due to complex separation and purification steps researchgate.netsemanticscholar.orgacs.org.

Toxicity in Direct Fermentation: The direct microbial fermentation for MAA or its ester (MMA) is hampered by the toxicity of these compounds to microorganisms semanticscholar.org.

Technical Hurdles in Polymerization:

ATRP of Acidic Monomers: The Atom Transfer Radical Polymerization (ATRP) of acidic monomers like MAA presents difficulties due to issues such as intramolecular cyclization and catalyst deactivation. However, advancements in electrochemical mediation and specialized ligand systems are overcoming these challenges acs.orgresearchgate.net.

Selectivity in Catalytic Conversions: In catalytic conversions of bio-based intermediates to MAA, achieving high selectivity can be limited by equilibrium reactions, necessitating efficient separation and recycling strategies acs.orgresearchgate.net.

Future Research Opportunities:

Process Optimization: Continued research into optimizing microbial strains, fermentation conditions, and downstream processing for bio-based MAA production is essential to improve yields and reduce costs frontiersin.orgnih.govacs.org.

Catalyst Innovation: Development of novel, highly efficient, stable, and recyclable catalysts for the conversion of renewable feedstocks into MAA is a critical area of focus ki.si.

Novel Polymer Architectures: Designing complex polymer architectures, including block copolymers, graft copolymers, and interpenetrating polymer networks incorporating MAA segments, will enable the creation of materials with precisely engineered properties for advanced applications mdpi.comnih.govontosight.aiontosight.airesearchgate.net.

Smart Material Integration: Further exploration of MAA derivatives in smart and responsive materials, such as advanced drug delivery systems, sensors, and self-healing materials, by fine-tuning their stimuli-responsive behaviors.

Circular Economy Integration: Investigating the potential of recycling end-of-life PMMA to recover MMA and MAA, contributing to a more circular economy for methacrylate-based materials rsc.org.

Compound List:

3-Hydroxyisobutyric acid (3-HIBA)

2-Hydroxyisobutyric acid (2-HIBA)

Acrylamide (B121943) (AAm)

Acrylic acid

Butyl acrylate (B77674) (AB)

Chitosan

Citramalic acid

Citric acid

Crotonic acid

Fumaric acid

Fossil-based feedstocks

Glycerol

Glycidyl (B131873) Methacrylate

Glucose

Glycosaminoglycans

Itaconic acid

Isobutanol

Isobutane

Isobutylene (B52900)

Isobornyl Methacrylate (IBOMA)

Lactic acid

Lauryl Methacrylate

Levulinic acid

Limonene-based acrylate

Limonene diepoxide

Macromolecular Substances

Maleic anhydride (B1165640)

Methanol (B129727)

Methacrolein (B123484)

this compound (MAA)

Methyl Methacrylate (MMA)

Methylcellulose (MC)

Muconic acid

N-diethylaminoethyl methacrylate

N-hydroxyethyl acrylamide (HEAA)

N-isopropylacrylamide (NIPAM)

N,N-dimethylacrylamide (PDMAM)

N,N-dimethylformamide

N-vinylpyrrolidone (NVP)

Poly(acrylic acid) (PAA)

Poly(alkylcyanoacrylate) (PACA)

Poly(ethyl acrylate)

Poly(ethyl cyanoacrylate)

Poly(ethyl pyrrolidinemethacrylate)

Poly(ethylene glycol)

Poly(ethylenimine) (PEI)

Poly(hydroxybutyl acrylate)

Poly(hydroxyethyl acrylate)

Poly(this compound) (PMAA)

Poly(this compound-acrylamide-N-hydroxyethyl acrylamide)

Poly(this compound-g-ethylene glycol) P(MAAg-EG)

Poly(methyl cyanoacrylate)

Poly(methyl methacrylate) (PMMA)

Poly(N,N-dialkyl aminoethyl methacrylates)

Poly(N-dimethyl-aminoethyl methacrylate)

Poly(N-isopropyl acrylamide)

Poly(N-isopropylacrylamide-co-methacrylic acid)

Poly(styrene-co-methacrylic acid)

Poly(vinyl alcohol)

Poly(vinyl imidazole)s

Poly(vinyl pyridine)

Poly(vinylpyrrolidone)

Poly(D,L-lactide) (PDLLA)

Poly(D,L-lactide)-g-poly(N-isopropyl acrylamide-co-methacrylic acid)

Poly(L-lysine) (PLL)

Poly(N-alkylacrylamide)

Poly(N-vinylcaprolactam)

Poly(phos-phoester)s

Poly(vinylether)s

Polyamides

Polysulfonamides

Propane

Propene

Propionic acid

RNA

Sodium methacrylate

Styrene (B11656)

Succinic acid

tert-butanol (B103910)

Tetracyclosiloxane (CS)

Urethane (B1682113) dimethacrylate (UDMA)

Valine

Xyloglucan

Q & A

Q. What are the key physicochemical properties of methacrylic acid (MAA) critical for experimental design?

this compound’s high reactivity (due to its α,β-unsaturated carboxylic acid structure), viscosity (0.97 cP at 25°C), and tendency to spontaneously polymerize under heat or light necessitate careful experimental planning. Its low vapor pressure (0.65 mmHg at 25°C) and corrosivity require inert atmospheres, temperature control (<15°C), and corrosion-resistant equipment (e.g., glass-lined reactors) . Stabilizers like hydroquinone are often added to inhibit polymerization during storage .

Q. What are the common laboratory-scale synthesis routes for this compound, and how do they differ from industrial methods?

Academic labs often synthesize MAA via ester hydrolysis (e.g., methyl methacrylate hydrolysis using sulfuric acid) or oxidation of isobutylene derivatives. Industrially, the acetone cyanohydrin (ACH) process dominates, involving HCN and acetone to form ACH, followed by sulfonation and hydrolysis. Petrochemical routes (e.g., C4 oxidation of isobutylene) are also prevalent but require specialized catalysts (Mo-Bi oxides) . Lab-scale methods prioritize controllability, while industrial methods optimize cost and yield, often involving gas-phase reactors .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key protocols include:

  • Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., nitrile), goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation exposure (TLV: 20 ppm).
  • Storage: Below 15°C in sealed, vented containers away from bases, oxidizers, and amines to prevent explosive reactions .
  • Emergency Measures: Neutralize spills with sodium bicarbonate and rinse exposed skin/eyes with water for 15+ minutes .

Advanced Research Questions

Q. How can reaction kinetics be modeled for this compound derivatization (e.g., anhydride synthesis)?

Methacrylic anhydride synthesis (via MAA and acetic anhydride) follows a two-step mechanism: exothermic esterification (ΔH < 0) followed by endothermic byproduct formation. Kinetic parameters (rate constants, activation energy) are derived from batch reactor data using pseudo-first-order approximations and Arrhenius plots. For example, at 60°C, the rate constant k1k_1 for the primary reaction is ~0.015 min1^{-1}, with an activation energy of 45 kJ/mol. Computational tools (e.g., MATLAB, Aspen) validate models against experimental conversion rates (error <1.5%) .

Q. What analytical methods ensure accurate quantification of residual this compound in copolymer formulations?

High-Performance Liquid Chromatography (HPLC) with UV detection (210 nm) is standard. Sample preparation involves dissolving copolymers in methanol/butanol (1:20 w/v), followed by dilution in phosphate buffer (pH 7). Calibration curves (1–50 µg/mL) achieve RSD <5%. For trace analysis, Chemical Ionization Mass Spectrometry (CIMS) using acetate or iodide reagent ions enhances sensitivity, distinguishing MAA from acrylic acid via mass defects (e.g., m/z 85.029 for MAA vs. 71.013 for acrylic acid) .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in renal toxicity studies (e.g., rodent vs. human models) arise from differences in exposure duration, metabolite profiles, and detoxification pathways. Meta-analyses should:

  • Normalize data by dose (mg/kg/day) and exposure route (inhalation vs. dermal).
  • Account for species-specific glutathione conjugation efficiency.
  • Validate findings using in vitro renal proximal tubule models (e.g., HK-2 cells) with LC-MS/MS quantification of oxidative stress markers (e.g., 8-OHdG) .

Q. What advanced techniques characterize this compound copolymers’ structure-property relationships?

  • NMR (¹H/¹³C): Determines monomer sequence distribution (e.g., block vs. random).
  • GPC-MALS: Measures molecular weight (MwM_w) and polydispersity (Đ).
  • DSC/TGA: Analyzes glass transition (TgT_g) and thermal stability (degradation onset ~180°C).
  • SAXS/WAXS: Probes nanoscale morphology (e.g., phase separation in pH-responsive hydrogels) .

Methodological Guidance

  • Experimental Design: Pre-screen reaction conditions (solvent polarity, initiator type) using DoE (Design of Experiments) to optimize monomer conversion and minimize side reactions .
  • Data Validation: Cross-reference chromatographic results (HPLC) with FTIR (C=O stretch at 1695 cm⁻¹) to confirm MAA purity .
  • Ethical Compliance: Adhere to OECD guidelines for toxicity studies, including approval from institutional review boards (IRBs) for in vivo work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.